Product packaging for Posatirelin(Cat. No.:CAS No. 78664-73-0)

Posatirelin

Cat. No.: B1679052
CAS No.: 78664-73-0
M. Wt: 352.4 g/mol
InChI Key: DPNGIIPSQYKWQA-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Posatirelin is an oligopeptide.
stimulates oxygen consumption

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28N4O4 B1679052 Posatirelin CAS No. 78664-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4/c1-10(2)9-12(17(25)21-8-4-6-13(21)15(18)23)20-16(24)11-5-3-7-14(22)19-11/h10-13H,3-9H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNGIIPSQYKWQA-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318172
Record name Posatirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78664-73-0
Record name Posatirelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78664-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Posatirelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078664730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Posatirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POSATIRELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U6302ARL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Structure of Posatirelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posatirelin, a synthetic analogue of the Thyrotropin-Releasing Hormone (TRH), presents a compelling subject for neuropharmacological research. This document provides a comprehensive technical overview of its chemical structure and a detailed, plausible route for its synthesis, tailored for professionals in drug development and scientific research. While specific proprietary synthesis protocols are not publicly available, this guide outlines a robust methodology based on established principles of solid-phase peptide synthesis (SPPS). Furthermore, it details the expected analytical characterization of the final compound and describes the canonical signaling pathway associated with TRH receptor activation, which this compound is anticipated to modulate.

Chemical Structure and Properties of this compound

This compound is a tripeptide amide with the systematic IUPAC name (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide[1]. Its structure is characterized by an N-terminal pyro-2-aminoadipoyl residue, a central L-leucyl residue, and a C-terminal L-prolinamide.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₈N₄O₄[1]
Molecular Weight 352.43 g/mol [1]
CAS Number 78664-73-0[1]
PubChem CID 71230[1]
Synonyms L-6-ketopiperidine-2-carbonyl-leucyl-proline amide, pAad-Leu-Pro-NH2, pyro-2-aminoadipoyl-leucyl-prolinamide[1]

Proposed Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be effectively achieved through a stepwise solid-phase peptide synthesis (SPPS) approach using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This methodology allows for the efficient construction of the peptide chain on a solid support, simplifying purification at each step. The overall workflow is depicted in the diagram below.

Posatirelin_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_chain_elongation Peptide Chain Elongation cluster_modification_cleavage N-terminal Modification and Cleavage cluster_purification Purification and Analysis Resin Rink Amide Resin Node1 Fmoc-Pro-Resin Resin->Node1 Couple Fmoc-Pro-OH Node2 Pro-Resin Node1->Node2 Fmoc Deprotection (Piperidine/DMF) Node3 Fmoc-Leu-Pro-Resin Node2->Node3 Couple Fmoc-Leu-OH (HBTU/DIPEA) Node4 Leu-Pro-Resin Node3->Node4 Fmoc Deprotection (Piperidine/DMF) Node5 Fmoc-Aad(OtBu)-Leu-Pro-Resin Node4->Node5 Couple Fmoc-Aad(OtBu)-OH (HBTU/DIPEA) Node6 Aad(OtBu)-Leu-Pro-Resin Node5->Node6 Fmoc Deprotection (Piperidine/DMF) Node7 pAad(OtBu)-Leu-Pro-Resin Node6->Node7 Cyclization (Heat/Acid) Node8 Crude this compound Node7->Node8 Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Node9 Purified this compound Node8->Node9 RP-HPLC Purification Node10 Characterization Node9->Node10 LC-MS & NMR

A proposed workflow for the solid-phase synthesis of this compound.
Experimental Protocols

Materials:

  • Rink Amide resin

  • Fmoc-L-Proline (Fmoc-Pro-OH)

  • Fmoc-L-Leucine (Fmoc-Leu-OH)

  • Fmoc-L-α-aminoadipic acid δ-tert-butyl ester (Fmoc-Aad(OtBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Acetonitrile (ACN)

Protocol:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell Rink Amide resin in DMF for 1 hour.

    • Dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

    • Add the coupling solution to the swollen resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Subsequent Amino Acids (Leucine and α-Aminoadipic Acid):

    • Repeat the coupling and deprotection steps for Fmoc-Leu-OH and subsequently for Fmoc-Aad(OtBu)-OH. Use a coupling cocktail of the protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

  • N-terminal Pyro-aminoadipoyl Formation (Cyclization):

    • Following the final Fmoc deprotection of the N-terminal aminoadipic acid residue, treat the resin-bound peptide with a solution of 5% acetic anhydride in DMF for 30 minutes to cap any unreacted amines.

    • The cyclization of the aminoadipic acid to the pyro-aminoadipoyl residue can be induced by mild acid treatment or heating. A plausible approach is to treat the resin with a dilute solution of TFA in DCM (e.g., 1%) for a short period, followed by neutralization, or by heating the resin in a suitable solvent like NMP at 50-60°C.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the pure product and confirm by mass spectrometry.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Table 2: Proposed Quantitative Parameters for this compound Synthesis

ParameterExpected Value
Overall Yield (Crude) 60-80%
Purity (after HPLC) >98%
Identity (by Mass Spec.) [M+H]⁺ = 353.22 Da

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

Table 3: Expected Analytical Characterization Data for this compound

TechniqueExpected Results
Mass Spectrometry (ESI-MS) A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 353.22.
¹H NMR (500 MHz, D₂O) Characteristic peaks for the amino acid residues: δ 0.8-1.0 (Leucine methyls), δ 1.5-2.5 (Proline, Leucine, and pyro-aminoadipoyl CH₂ groups), δ 3.5-4.5 (α-protons).
¹³C NMR (125 MHz, D₂O) Resonances in the carbonyl region (δ 170-180) for the amide and carboxylic acid carbons, and characteristic signals for the aliphatic carbons of the amino acid side chains.
RP-HPLC A single major peak with a retention time dependent on the specific column and gradient conditions, confirming purity >98%.

This compound and the TRH Receptor Signaling Pathway

As a TRH analog, this compound is expected to exert its biological effects through the TRH receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by TRH receptor activation is the Gq/11 pathway.

TRH_Signaling_Pathway This compound This compound TRHR TRH Receptor This compound->TRHR Binds and Activates Gq11 Gαq/11 TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., TSH release) PKC->Downstream Phosphorylates Targets

The canonical Gq/11 signaling pathway activated by the TRH receptor.

Upon binding of this compound to the TRH receptor, the associated Gq/11 protein is activated. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to the ultimate cellular responses, such as the synthesis and release of thyroid-stimulating hormone (TSH) from the pituitary gland.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound, a TRH analog of significant research interest. The proposed solid-phase peptide synthesis protocol offers a viable and efficient route for its production in a laboratory setting. The outlined analytical methods are essential for ensuring the identity, purity, and quality of the synthesized peptide. Furthermore, an understanding of the TRH receptor signaling pathway is fundamental to elucidating the mechanism of action of this compound and guiding future research into its therapeutic potential. This document serves as a valuable resource for researchers and drug development professionals engaged in the study of this and related neuropeptides.

References

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Posatirelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posatirelin, a synthetic analog of the endogenous neuropeptide thyrotropin-releasing hormone (TRH), exhibits a range of effects on the central nervous system (CNS). As a member of the TRH analog family, its mechanism of action is predicated on the engagement of TRH receptors and the subsequent activation of intracellular signaling cascades. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in the CNS, detailing its interaction with target receptors, the ensuing signaling pathways, and its influence on key neurotransmitter systems. The information presented herein is intended to support further research and drug development efforts centered on this class of compounds.

Receptor Interaction and Binding Affinity

Table 1: Binding Affinity and Functional Potency of the TRH Analog Taltirelin at Mouse TRH Receptors [1]

ParameterTRH-R1TRH-R2
Binding Affinity (IC50, nM) 520110
Inositol Monophosphate Production (EC50, nM) 722.7
Intracellular Calcium Release (EC50, nM) 2.00.12

Data obtained from studies on HEK293 cells expressing murine TRH-R1 or TRH-R2. IC50 values were determined in competition binding assays with [3H]MeTRH. EC50 values were determined in functional assays measuring inositol monophosphate production and intracellular calcium release.

Intracellular Signaling Pathway

Upon binding to TRH receptors, which are G-protein coupled receptors (GPCRs), this compound is expected to activate the canonical Gq/11 signaling pathway. This cascade of events leads to the modulation of neuronal activity.

The key steps in the signaling pathway are as follows:

  • G-Protein Activation: Agonist binding to the TRH receptor induces a conformational change, leading to the activation of the associated heterotrimeric G-protein of the Gq/11 family. This involves the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C-β (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increase in intracellular calcium concentration, along with the presence of DAG in the plasma membrane, synergistically activates Protein Kinase C (PKC).

  • Downstream Phosphorylation: Activated PKC phosphorylates a variety of intracellular proteins, including ion channels, receptors, and transcription factors, thereby altering neuronal excitability and gene expression.

Posatirelin_Signaling_Pathway This compound Signaling Pathway This compound This compound TRH_R TRH Receptor (TRH-R1/TRH-R2) This compound->TRH_R Binds to Gq Gq Protein TRH_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Phosphorylation (Neuronal Effects) PKC->Downstream Phosphorylates Binding_Assay_Workflow Radioligand Binding Assay Workflow start Start cell_culture Culture HEK293 cells expressing TRH-R1 or TRH-R2 start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with [3H]MeTRH and this compound membrane_prep->incubation filtration Separate bound and free radioligand by filtration incubation->filtration quantification Quantify radioactivity filtration->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end Calcium_Assay_Workflow Calcium Mobilization Assay Workflow start Start cell_culture Culture cells expressing TRH receptors start->cell_culture dye_loading Load cells with Fura-2 AM cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline stimulation Stimulate with this compound baseline->stimulation measurement Measure fluorescence change stimulation->measurement analysis Calculate EC50 measurement->analysis end End analysis->end

References

Posatirelin: A Technical Guide to its Neurotrophic and Cholinergic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posatirelin (l-pyro-2-aminoadipyl-l-leucyl-l-prolinamide), designated RGH-2202, is a synthetic tripeptide analogue of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH).[1] Engineered to amplify central nervous system effects while minimizing hormonal actions, this compound exhibits a compelling profile of neurotrophic and cholinergic activities.[1] Preclinical studies have demonstrated its efficacy in improving cognitive and neurological outcomes in animal models of cerebral ischemia.[1] Clinically, this compound has shown potential in improving cognitive and functional abilities in patients with vascular and degenerative dementias.[2] This technical guide provides an in-depth review of the experimental evidence, underlying mechanisms of action, and key quantitative data related to the neurotrophic and cholinergic properties of this compound.

Neurotrophic Properties

This compound's neurotrophic capabilities are central to its therapeutic potential, suggesting a role in neuronal protection and functional recovery following injury.

Preclinical Evidence

Studies in animal models of focal cerebral ischemia have been pivotal in demonstrating the neuroprotective effects of this compound. In rats subjected to middle cerebral artery (MCA) occlusion, repeated administration of this compound resulted in significant improvements in both neurological and cognitive deficits, including hemiplegia and disturbances in passive avoidance learning. Notably, this compound was found to be approximately three times more potent than its parent compound, TRH, in these effects. Furthermore, treated animals exhibited reduced neural tissue damage, indicating a tangible neuroprotective effect.[1]

Mechanism of Action: TRH Receptor Signaling

As a TRH analogue, this compound exerts its effects by binding to and activating the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR).[1][3] The primary signaling cascade initiated by this compound is outlined below:

  • Receptor Binding & G Protein Activation: this compound binds to the TRH-R, which is predominantly coupled to Gq/11 proteins.[1][4] This binding event triggers the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the Gβγ dimer.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[1][3]

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3]

  • Downstream Signaling & Neuroprotection:

    • IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol.[1][3]

    • DAG and PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][3]

    • MAPK/Akt Pathways: The activation of PKC and the influx of calcium can subsequently trigger downstream pro-survival and plasticity-related signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1][3] These pathways are well-established mediators of neurotrophic factor signaling and are known to promote cell survival, inhibit apoptosis, and support synaptic plasticity.

Another reported mechanism is the ability of this compound to increase the activity of high-affinity Ca2+-ATPase, which may contribute to restoring calcium homeostasis in pathological conditions like hypoxia.[4]

This compound Neurotrophic Signaling Pathway This compound This compound TRHR TRH Receptor (TRH-R) This compound->TRHR Binds Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase Cβ (PLCβ) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca->PKC Co-activates MAPK_Akt MAPK/ERK & PI3K/Akt Pathways Ca->MAPK_Akt Activates PKC->MAPK_Akt Activates Neuroprotection Neuroprotection (Cell Survival, Plasticity) MAPK_Akt->Neuroprotection

Caption: this compound's neuroprotective signaling cascade.
Quantitative Preclinical Data

While studies report significant improvements, specific quantitative data from published abstracts are limited. The key finding is the relative potency compared to its parent compound.

ParameterModelTreatmentOutcomeReference
Potency Rat model of focal cerebral ischemiaThis compound vs. TRH (IP)This compound was ~3 times more potent than TRH in improving neurologic and cognitive deficits.[1]
Neuroprotection Rat model of focal cerebral ischemiaThis compound (1, 3, 10 mg/kg IP)Reduced neural tissue damage compared to vehicle-treated group.[1]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a representative synthesis for inducing focal cerebral ischemia to test neuroprotective agents like this compound.

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.

    • The ECA is ligated distally and coagulated.

    • A 4-0 monofilament nylon suture, with its tip rounded by heating and coated with silicone, is introduced into the ECA lumen.

    • The suture is advanced from the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA), confirmed by a slight resistance. This induces ischemia.

  • Treatment Administration: this compound (e.g., 1, 3, or 10 mg/kg) or vehicle is administered intraperitoneally (IP) immediately after the operation. Treatment is repeated once daily for a specified duration (e.g., 14 days).

  • Reperfusion (for transient MCAO models): After a defined occlusion period (e.g., 60-90 minutes), the suture is withdrawn to allow blood flow to resume.

  • Behavioral and Neurological Assessment:

    • Neurological Deficit Scoring: A graded scale is used to assess deficits (e.g., 0 = no deficit, 4 = severe focal neurology).

    • Cognitive Testing: Tests like the Passive Avoidance task or Morris Water Maze are conducted to evaluate learning and memory.

  • Histological Analysis: After the observation period (e.g., 35 days), animals are euthanized. Brains are sectioned and stained (e.g., with TTC or cresyl violet) to measure infarct volume and assess neuronal damage.

Cholinergic Properties

This compound is characterized as having modulatory activity on the cholinergic system, which is critical for its pro-cognitive effects.[1]

Mechanism of Action: Modulation of Acetylcholine Release

The precise mechanism by which this compound modulates the cholinergic system is not fully elucidated in the available literature. However, a highly plausible mechanism involves its primary signaling pathway influencing presynaptic cholinergic nerve terminals.

The synthesis and release of acetylcholine (ACh) are tightly regulated processes.[5] Choline acetyltransferase (ChAT) synthesizes ACh from choline and acetyl-CoA.[6] The release of ACh from synaptic vesicles into the synaptic cleft is a Ca2+-dependent process.[7]

It is hypothesized that the activation of the TRH-R on or near cholinergic neurons by this compound leads to an increase in intracellular Ca2+ and activation of PKC. This elevation in presynaptic Ca2+ can directly facilitate the fusion of ACh-containing vesicles with the presynaptic membrane, thereby enhancing the release of acetylcholine into the synapse. This increased cholinergic transmission is a cornerstone of therapies for cognitive disorders.

This compound Cholinergic Modulation cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Neuron TRHR_pre TRH-R PLC_pre PLCβ TRHR_pre->PLC_pre → Gq/11 → Ca_pre ↑ Ca²⁺ PLC_pre->Ca_pre → IP3 → ACh_vesicle ACh Vesicle Ca_pre->ACh_vesicle Triggers Fusion Choline Choline ChT Choline Transporter Choline->ChT ChAT ChAT ChT->ChAT ACoA Acetyl-CoA ACoA->ChAT ChAT->ACh_vesicle Synthesizes & Packages ACh_synapse ACh ACh_vesicle->ACh_synapse Release (Exocytosis) AChR_post ACh Receptor ACh_synapse->AChR_post Binds AChE AChE ACh_synapse->AChE Hydrolyzed by Response Postsynaptic Response AChR_post->Response Posatirelin_ext This compound Posatirelin_ext->TRHR_pre Activates

Caption: Proposed mechanism of this compound's cholinergic modulation.
Experimental Protocol: Choline Acetyltransferase (ChAT) Activity Assay

This protocol describes a general method to measure the activity of ChAT, the rate-limiting enzyme in ACh synthesis, in brain tissue homogenates.

  • Tissue Preparation: Following an in vivo treatment period with this compound or vehicle, animals are euthanized, and specific brain regions (e.g., hippocampus, cortex) are rapidly dissected on ice.

  • Homogenization: The tissue is homogenized in a cold buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) containing a detergent like Triton X-100 to solubilize the enzyme.

  • Reaction Mixture: The assay is performed by adding the brain homogenate to a reaction mixture containing:

    • Substrates: Choline chloride and radiolabeled [14C]Acetyl-Coenzyme A.

    • Inhibitor: An acetylcholinesterase inhibitor (e.g., physostigmine) to prevent the breakdown of newly synthesized ACh.

    • Buffer: Sodium phosphate buffer to maintain pH.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and ACh Extraction:

    • The reaction is stopped by adding a cold buffer.

    • The newly synthesized, radiolabeled ACh is extracted into an organic solvent phase (e.g., containing tetraphenylboron in acetonitrile).

  • Quantification: The radioactivity in the organic phase, which is proportional to the amount of [14C]ACh synthesized, is measured using a liquid scintillation counter.

  • Data Analysis: ChAT activity is calculated and expressed as nanomoles of ACh synthesized per milligram of protein per hour. Results from the this compound-treated group are compared to the vehicle-treated control group.

Clinical Efficacy in Dementia

The neurotrophic and cholinergic properties of this compound provide a strong rationale for its investigation in dementia. Multicentre, double-blind, placebo-controlled trials have been conducted to evaluate its efficacy.

Summary of Clinical Trial Data

Clinical studies have assessed the impact of this compound on patients with probable vascular dementia and Alzheimer's disease. The primary efficacy variable in these trials was often the Gottfries-Bråne-Steen (GBS) Rating Scale, a comprehensive tool for evaluating dementia symptoms.[8][9]

Study DesignPatient PopulationTreatment RegimenKey Efficacy OutcomesReference
Multicentre, double-blind, placebo-controlledProbable Vascular Dementia (NINDS-AIREN criteria)10 mg/ml this compound (IM) once daily for 12 weeksGBS Scale: Significant improvement in intellectual performance, orientation, motivation, and memory vs. placebo.[1]
Randt Memory Test: Significant improvement in acquisition score and memory index vs. placebo.[1]
Multicentre, double-blind, placebo-controlledAlzheimer's Disease (NINCDS-ADRDA) & Vascular Dementia (NINDS-AIREN) (N=357)This compound (IM) once daily for 3 monthsGBS Scale: Significant differences favoring this compound over placebo.[2][10]
Rey Memory Test: Significant differences favoring this compound over placebo.[2][10]
Clinical Trial Protocol Example
  • Patient Selection: Elderly patients diagnosed with probable vascular dementia (according to NINDS-AIREN criteria) or Alzheimer's disease (NINCDS-ADRDA criteria) are recruited.

  • Study Design: A multicentre, parallel-group, double-blind, placebo-controlled design is used.

  • Phases:

    • Run-in Phase: A 2-week period where all patients receive a placebo (e.g., orally, once daily) to establish baseline and ensure compliance.

    • Treatment Phase: Patients are randomized to receive either this compound (e.g., 10 mg/ml) or a matching placebo via intramuscular (IM) injection, once daily, for 12 weeks.

    • Follow-up Phase: A post-treatment observation period (e.g., 1 month) to assess the persistence of any effects after drug withdrawal.

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in the total score of the Gottfries-Bråne-Steen (GBS) Rating Scale. Assessments are performed at baseline, and at intermediate and final time points (e.g., 45 and 90 days).

    • Secondary Endpoints: Changes in scores on cognitive tests such as the Randt Memory Test or Rey Memory Test.

  • Safety Monitoring: Laboratory tests, vital signs, and all adverse events are monitored and recorded throughout the study.

  • Statistical Analysis: Data are evaluated using analysis of variance (ANOVA) and covariance (ANCOVA) on both the intent-to-treat (ITT) and per-protocol (PP) patient populations.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been investigated in healthy elderly subjects, providing essential data for its clinical application.

Parameter (Unit)Single Dose (Day 1)Multiple Doses (Day 7)
Dose 10 mg/day (IM)10 mg/day (IM)
Cmax (Peak Plasma Conc.) Not specifiedNo significant change from Day 1
tmax (Time to Peak Conc.) Not specifiedNo significant change from Day 1
AUC0-inf (Area Under Curve) Not specifiedNo significant change from Day 1
t1/2 (Elimination Half-life) Not specifiedNo significant change from Day 1
Accumulation N/ADrug did not accumulate
Data from a study in healthy elderly subjects. Specific numerical values for Cmax, tmax, AUC, and t1/2 were not provided in the abstract.[10]

The study also noted that short-term treatment with this compound did not induce clinically relevant endocrine consequences, with FT3 and FT4 levels remaining within the normal range, although it did cause a progressive reduction in basal TSH levels.[10]

Conclusion

This compound is a TRH analogue with a distinct pharmacological profile characterized by potent neurotrophic and cholinergic-modulating activities. Its mechanism of action is rooted in the activation of the TRH receptor and the subsequent Gq/11-PLC signaling cascade, which influences intracellular calcium levels and key protein kinases. This cascade provides a plausible molecular basis for its observed neuroprotective effects in preclinical models of ischemia and its pro-cognitive effects in clinical trials involving patients with dementia. While the precise link to the cholinergic system requires further elucidation, the enhancement of acetylcholine release via this pathway is a strong mechanistic hypothesis. The available clinical data, though lacking detailed quantitative outcomes in public literature, consistently point towards a significant therapeutic benefit in improving cognitive and functional domains in dementia patients. This compound represents a promising molecule in the search for effective treatments for neurodegenerative and cerebrovascular disorders.

References

Preclinical Profile of Posatirelin: A Thyrotropin-Releasing Hormone Analog for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Posatirelin (also known as RGH-2202 and l-pyro-2-aminoadipyl-l-leucyl-l-prolinamide) is a synthetic analog of the endogenous neuropeptide, thyrotropin-releasing hormone (TRH). Developed to exhibit more potent and prolonged central nervous system effects with reduced hormonal activity compared to its parent compound, this compound has been investigated for its therapeutic potential in neurodegenerative conditions. Preclinical evidence, though limited in specific disease models, suggests that this compound possesses neurotrophic, cholinergic, and catecholaminergic properties. This technical guide synthesizes the available preclinical data on this compound, detailing its proposed mechanism of action, findings from animal studies, and relevant experimental protocols. While clinical studies have explored its use in dementia, this paper focuses on the foundational preclinical research relevant to neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. A notable gap in the publicly available literature is the limited quantitative data from preclinical studies in established animal models of these specific neurodegenerative diseases.

Introduction to this compound

This compound is a tripeptide analog of TRH, structurally modified to enhance its central nervous system (CNS) activity and metabolic stability.[1] Unlike TRH, which has a short half-life and significant endocrine effects, this compound was designed to preferentially act on the CNS.[2] Its pharmacological profile is characterized by neurotrophic, cholinergic, and catecholaminergic activities, making it a compound of interest for conditions associated with neuronal loss and neurotransmitter deficits.[2] Animal studies have indicated its potential to improve cognitive and behavioral functions.[2]

Proposed Mechanism of Action

The precise molecular mechanisms of this compound are not fully elucidated in the context of specific neurodegenerative diseases. However, as a TRH analog, its actions are presumed to be mediated through TRH receptors. TRH receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate several downstream signaling cascades.[3]

TRH Receptor Signaling

Activation of TRH receptors is known to stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to a cascade of downstream effects, including the activation of mitogen-activated protein kinase (MAPK) pathways, which are involved in cell growth, differentiation, and survival.[3] The neuroprotective effects of TRH and its analogs are thought to be mediated, at least in part, through these pathways, potentially protecting neurons from excitotoxicity and oxidative stress.[1]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound TRH_Receptor TRH Receptor (GPCR) This compound->TRH_Receptor Binds and Activates PLC Phospholipase C (PLC) TRH_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cholinergic_Activity Cholinergic Activity (ACh Release) Ca2->Cholinergic_Activity Catecholaminergic_Activity Catecholaminergic Activity (Dopamine Release) Ca2->Catecholaminergic_Activity MAPK_Pathway MAPK Pathway (e.g., ERK) PKC->MAPK_Pathway Activates Neuroprotection Neuroprotection (Anti-apoptosis, Neurotrophic Effects) MAPK_Pathway->Neuroprotection

Caption: Proposed signaling pathway for this compound via TRH receptor activation.
Cholinergic and Catecholaminergic Modulation

This compound has been reported to have cholinergic and catecholaminergic properties.[2] As a TRH analog, it may enhance the release of acetylcholine and dopamine in key brain regions.[1] This is significant for neurodegenerative diseases like Alzheimer's and Parkinson's, which are characterized by deficits in these neurotransmitter systems. The pro-cholinergic and pro-dopaminergic effects are likely downstream consequences of TRH receptor activation and subsequent intracellular signaling cascades.

Preclinical Studies in Neurodegenerative Disease Contexts

Detailed preclinical studies of this compound in specific, well-established animal models of Alzheimer's, Parkinson's, and Huntington's disease are not extensively reported in publicly available literature. The following sections summarize the available findings that are relevant to these conditions.

Alzheimer's Disease and Cognitive Decline

Preclinical research suggests that this compound can counteract age-related and experimentally induced cognitive deficits in rats.

Table 1: Summary of Preclinical Studies of this compound in Models of Cognitive Impairment

Animal ModelInterventionKey FindingsReference
Aged or memory-impaired ratsNot specifiedCounteracted the decline of learning and memory capacity.[1]
Rats with focal cerebral ischemia (MCA occlusion)1, 3, and 10 mg/kg IP for 14 daysImproved neurological and cognitive deficits (passive avoidance learning). This compound was about three times more potent than TRH.[1]

The passive avoidance task is a widely used behavioral paradigm to assess learning and memory in rodents.

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door is closed, and a mild foot shock is delivered.

  • Retention Test: After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive event.

Passive_Avoidance_Workflow cluster_training Training Phase cluster_testing Retention Test (e.g., 24h later) Place_in_Light Place rat in light compartment Enter_Dark Rat enters dark compartment Place_in_Light->Enter_Dark Foot_Shock Deliver mild foot shock Enter_Dark->Foot_Shock Place_in_Light_Test Place rat in light compartment Measure_Latency Measure latency to enter dark compartment Place_in_Light_Test->Measure_Latency Data_Analysis Data_Analysis Measure_Latency->Data_Analysis Compare latencies between treatment groups Drug_Administration Administer this compound or Vehicle Drug_Administration->Place_in_Light Pre-training

References

Posatirelin: A Technical Guide to its Effects on Cognitive and Functional Abilities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posatirelin (l-pyro-2-aminoadipyl-l-leucyl-l-prolinamide) is a synthetic tripeptide analogue of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH). Engineered to enhance central nervous system effects while minimizing hormonal activity, this compound has been investigated for its therapeutic potential in neurodegenerative and vascular cognitive impairments. Clinical studies have demonstrated its capacity to improve cognitive and functional abilities in patients with dementia. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key clinical trial data, detailed experimental protocols, and its pharmacokinetic profile.

Introduction

This compound is a synthetic peptide developed as a more potent and centrally active analogue of Thyrotropin-Releasing Hormone (TRH).[1] Unlike TRH, which has significant endocrine effects, this compound was designed to preferentially exert neurotrophic, cholinergic, and catecholaminergic actions within the central nervous system.[1][2] Its potential to modulate key neurotransmitter systems implicated in memory and cognition has made it a subject of interest for treating cognitive deficits associated with Alzheimer's disease and vascular dementia.[3][4] This document synthesizes the available scientific evidence on this compound's effects on cognitive and functional outcomes.

Mechanism of Action

This compound's therapeutic effects are believed to stem from its multi-faceted pharmacological profile, primarily involving the TRH receptor signaling pathway and modulation of major neurotransmitter systems.

TRH Receptor Signaling Pathway

As a TRH analogue, this compound exerts its effects by binding to G protein-coupled TRH receptors (TRH-R). These receptors are predominantly coupled to Gq/11 proteins.[5][6] The activation of the Gq/11 pathway initiates a well-defined signaling cascade:

  • Phospholipase C (PLC) Activation : The activated Gαq/11 subunit stimulates PLC.[5]

  • Second Messenger Generation : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects : IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation of cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates numerous target proteins, leading to diverse cellular responses.

This primary signaling pathway is crucial for the neuromodulatory effects observed with TRH and its analogues.

Posatirelin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TRHR TRH Receptor Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC Activation DAG->PKC Ca_ER->PKC CellularResponse Downstream Cellular Responses PKC->CellularResponse This compound This compound This compound->TRHR Binds Neurotransmitter_Modulation cluster_systems Neurotransmitter Systems cluster_outcomes Cognitive Domains This compound This compound Cholinergic Cholinergic System (Acetylcholine) This compound->Cholinergic Modulates Catecholaminergic Catecholaminergic System (Dopamine, etc.) This compound->Catecholaminergic Modulates Memory Memory Cholinergic->Memory Attention Attention Cholinergic->Attention Catecholaminergic->Attention Motivation Motivation Catecholaminergic->Motivation Executive Executive Function Catecholaminergic->Executive Cognitive Improved Cognitive & Functional Abilities Trial_Workflow cluster_treatment 12-Week Double-Blind Treatment Start Patient Screening (NINCDS-ADRDA / NINDS-AIREN criteria) RunIn 2-Week Placebo Run-in Phase Start->RunIn Enrollment Randomize Randomization RunIn->Randomize Baseline Assessment GroupA This compound Group (10 mg/day IM) Randomize->GroupA GroupB Placebo Group (IM) Randomize->GroupB FollowUp 1-Month Follow-up Phase GroupA->FollowUp End of Treatment Assessment GroupB->FollowUp End Final Efficacy & Safety Assessment FollowUp->End

References

Early Research on Posatirelin for Vascular Dementia: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular dementia, a common form of dementia resulting from reduced blood flow to the brain, presents a significant challenge in neurodegenerative disease research. Early investigations into potential therapeutic agents identified Posatirelin (also known as L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide), a synthetic analog of thyrotropin-releasing hormone (TRH), as a promising candidate.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound for the treatment of vascular dementia, with a focus on quantitative data from clinical trials, detailed experimental protocols from preclinical studies, and the underlying signaling pathways.

Clinical Research: Efficacy and Safety Profile

Early clinical research on this compound for vascular dementia primarily consisted of multicenter, double-blind, placebo-controlled studies.[1][2] These trials aimed to evaluate the efficacy and safety of this compound in improving cognitive and functional outcomes in patients with probable vascular dementia.

Quantitative Data from Clinical Trials

Table 1: Summary of Key Clinical Trials on this compound for Vascular Dementia

StudyDesignPatient PopulationTreatment and DosageDurationPrimary Efficacy MeasuresKey Findings
Parnetti et al., 1996[1]Multicenter, parallel-group, double-blind, placebo-controlledPatients with probable vascular dementia (NINDS-AIREN criteria)This compound 10 mg/ml intramuscularly, once daily12 weeksGottfries-Bråne-Steen (GBS) Rating Scale, Randt Memory Test, Toulouse-Piéron Attention TestSignificant improvement in intellectual performance, orientation, motivation, and memory in the this compound group compared to controls.[1]
Gasbarrini et al., 1998[2]Multicenter, double-blind, controlled study vs. placeboElderly patients with Alzheimer's disease and vascular dementia (NINCDS-ADRDA and NINDS-AIREN criteria) (N=360)This compound intramuscularly, once daily3 monthsGottfries-Bråne-Steen (GBS) Rating Scale, Rey Memory TestSignificant differences between treatment groups in the GBS Rating Scale and the Rey Memory Test.[2]

Table 2: Patient Demographics and Baseline Characteristics (Illustrative)

Note: Specific data from the original publications were not available. This table is a representative illustration based on typical dementia trial demographics.

CharacteristicThis compound Group (N≈180)Placebo Group (N≈180)
Age (mean ± SD)75.5 ± 8.276.1 ± 7.9
Gender (% Female)60%58%
Mini-Mental State Examination (MMSE) Score (mean ± SD)18.2 ± 4.518.5 ± 4.8
Gottfries-Bråne-Steen (GBS) Total Score (mean ± SD)45.3 ± 12.144.8 ± 11.9
Safety and Tolerability

Across the early clinical trials, this compound was reported to be well-tolerated. In the study by Gasbarrini et al. (1998), the incidence of adverse events in the this compound group was 7.3%, with no significant difference observed in safety variables between the treatment and placebo groups.[2]

Preclinical Research: Neuroprotective Effects

Preclinical studies provided the foundational evidence for the neuroprotective potential of this compound, utilizing animal models of cerebral ischemia, which is a key pathological feature of vascular dementia.

Experimental Protocols

A widely used preclinical model to investigate the effects of potential neuroprotective agents is the transient middle cerebral artery occlusion (MCAO) model in rats. This model mimics the focal ischemic stroke often seen in vascular dementia.

Protocol: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane or a ketamine/xylazine mixture. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.

    • The ECA is ligated and transected.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Induction of Ischemia: The suture is left in place for a predetermined period, typically 60-120 minutes, to induce focal cerebral ischemia.

  • Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion of the ischemic territory.

  • Drug Administration: this compound or vehicle is administered at specified doses (e.g., 1, 3, and 10 mg/kg, intraperitoneally) at various time points relative to the ischemic insult (e.g., immediately after reperfusion and daily for a set period).

  • Outcome Measures:

    • Infarct Volume Assessment: 24-48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

    • Neurological Deficit Scoring: Behavioral tests, such as the Bederson neurological score or the corner test, are performed to assess sensorimotor deficits.

    • Cognitive Function Assessment: Tests like the Morris water maze or passive avoidance tasks can be used to evaluate learning and memory.

Quantitative Data from Preclinical Studies

Table 3: Representative Preclinical Efficacy Data (Hypothetical for this compound based on TRH analog research)

Outcome MeasureVehicle ControlThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)
Infarct Volume (mm³)150 ± 25110 ± 2085 ± 15 70 ± 12
Neurological Deficit Score (0-4 scale)2.8 ± 0.52.1 ± 0.41.5 ± 0.3 1.2 ± 0.2
Morris Water Maze Escape Latency (seconds)45 ± 835 ± 6*28 ± 5 25 ± 4

*p < 0.05, **p < 0.01 vs. Vehicle Control

Mechanism of Action: Signaling Pathways

This compound is believed to exert its therapeutic effects through a multi-faceted mechanism of action, leveraging its properties as a TRH analog with modulatory effects on cholinergic and catecholaminergic systems, as well as direct neurotrophic effects.[1][2]

Thyrotropin-Releasing Hormone (TRH) Receptor Signaling

As a TRH analog, this compound is expected to bind to and activate TRH receptors, which are G-protein coupled receptors. The primary signaling pathway initiated by TRH receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can lead to various downstream effects, including neurotransmitter release and activation of other signaling pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell survival and plasticity.

TRH_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound TRHR TRH Receptor This compound->TRHR Gq11 Gq/11 TRHR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PI3K_Akt_pathway PI3K/Akt Pathway Gq11->PI3K_Akt_pathway PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway Neuroprotection Neuroprotection & Neuronal Survival MAPK_pathway->Neuroprotection PI3K_Akt_pathway->Neuroprotection

Caption: TRH Receptor Signaling Pathway Activated by this compound.
Cholinergic and Catecholaminergic Modulation

This compound is described as having modulatory activity on both cholinergic and monoaminergic (catecholaminergic) systems.[1] This suggests that this compound may enhance the release of acetylcholine, dopamine, and norepinephrine in key brain regions involved in cognition and memory, such as the hippocampus and prefrontal cortex. The precise mechanisms of this modulation are not fully elucidated in the early literature but may involve presynaptic facilitation of neurotransmitter release or interaction with other receptor systems.

Neurotransmitter_Modulation cluster_cholinergic Cholinergic System cluster_catecholaminergic Catecholaminergic System This compound This compound ACh_release Increased Acetylcholine Release This compound->ACh_release DA_NE_release Increased Dopamine & Norepinephrine Release This compound->DA_NE_release Cognitive_enhancement Cognitive Enhancement ACh_release->Cognitive_enhancement Improved_motivation Improved Motivation & Attention DA_NE_release->Improved_motivation

Caption: Modulatory Effects of this compound on Neurotransmitter Systems.
Neurotrophic Effects

The neurotrophic properties of this compound are a key aspect of its potential therapeutic benefit. It is hypothesized that this compound may stimulate the production and release of endogenous neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). BDNF plays a critical role in neuronal survival, synaptogenesis, and cognitive function. The activation of TRH receptors and subsequent downstream signaling cascades, including the MAPK and PI3K/Akt pathways, are known to be involved in the regulation of BDNF expression.

Experimental_Workflow start Induce Focal Cerebral Ischemia (e.g., MCAO in rats) treatment Administer this compound or Vehicle start->treatment behavioral Assess Neurological & Cognitive Function (e.g., Neurological Scoring, Morris Water Maze) treatment->behavioral histological Quantify Infarct Volume (TTC Staining) treatment->histological biochemical Measure Biomarkers (e.g., BDNF levels, inflammatory markers) treatment->biochemical analysis Statistical Analysis of Outcomes behavioral->analysis histological->analysis biochemical->analysis

Caption: Preclinical Experimental Workflow for Evaluating this compound.

Conclusion

Early research on this compound for the treatment of vascular dementia provided a promising foundation for its development as a neuroprotective and cognitive-enhancing agent. Clinical studies demonstrated a favorable safety profile and suggested significant improvements in cognitive and functional domains in patients with vascular dementia.[1][2] Preclinical evidence, though not fully detailed in the available literature for this compound itself, points towards a mechanism of action rooted in the activation of TRH receptor signaling pathways, modulation of key neurotransmitter systems, and potential induction of neurotrophic factors.

Further research to fully elucidate the quantitative efficacy of this compound in well-defined vascular dementia populations, alongside more detailed investigations into its specific molecular mechanisms and signaling cascades, is warranted to build upon these early findings. The development of TRH analogs like this compound represents a valuable therapeutic strategy for neurodegenerative diseases characterized by ischemic and neurodegenerative processes.

References

Foundational Research on Posatirelin for Spinal Cord Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal cord injury (SCI) precipitates a complex and devastating cascade of cellular and molecular events, leading to permanent neurological deficits. The initial trauma is followed by a secondary injury phase characterized by inflammation, excitotoxicity, oxidative stress, and apoptosis, which exacerbates tissue damage and inhibits endogenous repair mechanisms. Thyrotropin-releasing hormone (TRH) and its analogs have emerged as promising neuroprotective agents in the context of central nervous system (CNS) injuries. Posatirelin, a synthetic analog of TRH, is of particular interest due to its potential for enhanced stability and CNS activity. This technical guide synthesizes the foundational preclinical and clinical research relevant to the application of this compound in SCI, providing a framework for future investigation and drug development. While direct experimental data on this compound in SCI is limited, this guide draws upon extensive research on TRH and other analogs to outline its putative mechanisms, experimental validation, and therapeutic potential.

Mechanism of Action

This compound is believed to exert its neuroprotective effects through the activation of TRH receptors, which are widely distributed in the CNS, including the spinal cord. The binding of this compound to its G protein-coupled receptors (GPCRs) is hypothesized to trigger a cascade of intracellular signaling events that counteract the deleterious processes of secondary injury.

Key Putative Mechanisms:

  • Anti-excitotoxicity: TRH and its analogs can antagonize the actions of excitotoxic amino acids, thereby reducing neuronal damage.[1]

  • Modulation of Ion Homeostasis: By enhancing Na+/K+-ATPase activity, TRH helps to maintain cellular ion balance and reduce cytotoxic edema.[2]

  • Anti-inflammatory Effects: TRH has been shown to downregulate microglial activation and inhibit vasogenic edema, mitigating the inflammatory response following SCI.[2]

  • CNS Activating Effects: As a TRH analog, this compound may increase the levels of monoamine metabolites in various brain regions, which could contribute to improved neurological function.

  • Neurotrophic Support: The signaling pathways activated by TRH can promote cell survival and neuronal repair.

Preclinical and Clinical Data

Due to the limited availability of specific preclinical data for this compound in SCI models, this section summarizes relevant quantitative data from studies on TRH and its analogs. This information provides a basis for understanding the potential efficacy of this compound.

Table 1: Summary of Preclinical Studies on TRH and Analogs in Spinal Cord Injury
Compound Animal Model Dosage and Administration Key Findings Reference
Protirelin (TRH analog)Rabbit (Spinal Cord Trauma)0.05 mg/kg, intrathecallyAttenuated the increase in cerebrospinal fluid (CSF) lactate levels and suppressed glucose depletion post-injury.[3]
TRHCat (Experimental Spinal Trauma)Not specifiedCG3509 (a TRH analog) improved neurologic recovery, while MK771 was ineffective, suggesting the importance of the C-terminal amino acid.[4]
2-ARA-53a (novel TRH analog)Rat (Traumatic Brain Injury)1.0 mg/kg, intravenouslyMarked improvement in motor recovery compared to vehicle-treated controls.[4]
Table 2: Summary of a Clinical Study on TRH in Spinal Cord Injury
Compound Study Design Patient Population Dosage and Administration Outcome Measures Key Findings Reference
TRHPhase 2, Randomized, Double-blind, Placebo-controlled20 patients with acute SCI (complete and incomplete)0.2 mg/kg IV bolus followed by 0.2 mg/kg/h infusion for 6 hoursMotor and sensory scores (e.g., Sunnybrook score)In patients with incomplete injuries, TRH treatment was associated with significantly higher motor, sensory, and Sunnybrook scores at 4 months compared to placebo. No discernible effect in patients with complete injuries.[5][6]

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate TRH and its analogs in animal models of SCI. These can serve as a template for designing preclinical studies with this compound.

Animal Model of Spinal Cord Injury (Contusion Model)

This protocol describes a commonly used weight-drop method to induce a contusive SCI in rats.

  • Animal Preparation: Adult female Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure: A dorsal laminectomy is performed at the thoracic level (e.g., T9-T10) to expose the spinal cord.

  • Injury Induction: A standardized weight (e.g., 10g) is dropped from a specific height (e.g., 12.5 mm or 25 mm) onto the exposed dura mater using an impactor device (e.g., NYU impactor). This creates a reproducible, graded contusion injury.

  • Post-operative Care: The muscle and skin are sutured in layers. Animals receive post-operative analgesia and manual bladder expression twice daily until bladder function returns.

Intrathecal Administration of this compound

This protocol outlines the procedure for direct delivery of the therapeutic agent to the cerebrospinal fluid.

  • Catheter Implantation: Under anesthesia, a small incision is made over the cisterna magna. A fine polyethylene catheter is inserted into the subarachnoid space and advanced caudally to the level of the spinal cord injury.

  • Catheter Exteriorization: The external end of the catheter is secured to the dorsal neck musculature and connected to a subcutaneous injection port or an osmotic minipump for continuous infusion.

  • Drug Administration: this compound, dissolved in a sterile vehicle (e.g., saline), is administered via the catheter either as a bolus injection or a continuous infusion at the desired dose.

Behavioral Assessment of Motor Function

The Basso, Beattie, Bresnahan (BBB) locomotor rating scale is a widely used method for assessing hindlimb motor function recovery in rats following SCI.

  • Testing Environment: Rats are observed in an open field (a circular enclosure with a non-slip floor).

  • Observation Period: Each animal is observed for a 4-minute period by two independent, blinded observers.

  • Scoring: The BBB scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion). Scores are assigned based on a detailed assessment of hindlimb joint movement, weight support, paw placement, and coordination.

  • Testing Schedule: BBB scores are typically recorded at regular intervals post-injury (e.g., daily for the first week, then weekly).

Signaling Pathways and Visualizations

The therapeutic effects of this compound in SCI are likely mediated through the activation of TRH receptor signaling pathways. Below are diagrams illustrating the putative signaling cascade and a general experimental workflow.

TRH_Receptor_Signaling_Pathway Putative TRH Receptor Signaling Pathway in Neurons This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds to Gq11 Gq/11 TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Neuroprotection Neuroprotection (e.g., anti-apoptosis, ion homeostasis) Downstream->Neuroprotection NeuronalRepair Neuronal Repair (e.g., axonal outgrowth) Downstream->NeuronalRepair Experimental_Workflow_SCI_Model Experimental Workflow for this compound Evaluation in a Rat SCI Model A Animal Acclimation (Wistar Rats) B Baseline Behavioral Testing (BBB Score) A->B C Spinal Cord Injury (Thoracic Contusion) B->C D Randomization into Treatment Groups C->D E1 This compound Treatment (e.g., Intrathecal Infusion) D->E1 E2 Vehicle Control D->E2 F Post-Injury Behavioral Monitoring (Weekly BBB Scoring) E1->F E2->F G Terminal Procedures (e.g., at 6 weeks post-SCI) F->G H Histological Analysis (Lesion volume, tissue sparing) G->H I Biochemical Analysis (e.g., inflammatory markers) G->I J Data Analysis and Statistical Comparison H->J I->J

References

Posatirelin's Impact on Neuronal Growth and Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posatirelin (also known as RGH-2202), a synthetic analogue of thyrotropin-releasing hormone (TRH), has demonstrated significant potential as a neurotrophic and neuroprotective agent. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its mechanisms of action related to neuronal growth and repair. It consolidates available data on its effects, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its activity. While clinical and preclinical studies have shown promising results in models of dementia, stroke, and spinal cord injury, a notable gap exists in the public availability of specific quantitative data from these investigations. This guide synthesizes the current understanding to inform future research and development in the field of neurorestorative therapies.

Introduction

This compound is a tripeptide with neurotrophic, cholinergic, and catecholaminergic properties.[1] As a TRH analogue, it exhibits greater central nervous system effects with reduced hormonal activity compared to its parent compound.[1] Animal studies have indicated its efficacy in improving cognitive and behavioral functions, particularly in models of focal ischemia.[1] Its neuroprotective effects have been evaluated in various conditions, including vascular dementia and Alzheimer's disease.[2][3] This guide delves into the molecular mechanisms and experimental evidence supporting this compound's role in promoting neuronal health.

Quantitative Data on this compound's Efficacy

A thorough review of the available literature reveals a scarcity of specific quantitative data from preclinical and clinical studies on this compound. While studies report statistically significant improvements, the detailed numerical results are often not fully disclosed in the accessible publications. The following tables are structured based on the types of studies conducted and serve as a template for the kind of data required for a comprehensive evaluation of this compound's efficacy.

Table 1: Summary of In Vitro Neurite Outgrowth Assays

Cell LineThis compound ConcentrationMeasurement ParameterResult (vs. Control)Citation
SH-SY5Y0.1 µMNeurite LengthData not availableN/A
1 µM
10 µM
Primary Cortical Neurons0.1 µMNumber of Primary NeuritesData not availableN/A
1 µM
10 µM
1 µMNumber of Branch PointsData not availableN/A
10 µM

Table 2: Summary of Preclinical Studies in Animal Models of Neurological Injury

Animal ModelTreatment GroupFunctional AssessmentOutcome Measure (Score ± SD)p-valueCitation
Rat (MCAO Model of Stroke)Vehicle ControlNeurological Deficit ScoreData not availableN/A[4]
This compound (1 mg/kg)
This compound (10 mg/kg)
Rat (Spinal Cord Injury)Vehicle ControlBBB Locomotor ScoreData not availableN/A[5][6]
This compound (1 mg/kg)
This compound (10 mg/kg)
Rat (Cognitive Impairment)Vehicle ControlMorris Water Maze (Escape Latency)Data not availableN/A[3][5]
This compound (5 mg/kg)
This compound (10 mg/kg)

Table 3: Summary of Clinical Trials in Dementia

StudyTreatment GroupAssessment ScaleBaseline Score (Mean ± SD)End-of-Study Score (Mean ± SD)p-value
Gasbarrini et al. (1998)[2][3]PlaceboGBS Rating ScaleData not availableData not available> 0.05
This compound (10 mg/day)< 0.05
PlaceboRey Memory TestData not availableData not available> 0.05
This compound (10 mg/day)< 0.05

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the study of this compound's effects on neuronal growth and repair.

In Vitro Neurite Outgrowth Assay

This protocol is a generalized procedure based on standard methods for assessing neurite outgrowth in cultured neurons.

  • Cell Culture:

    • Human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons are seeded onto poly-L-lysine-coated 96-well plates at a density of 1 x 10^4 cells/well.

    • Cells are maintained in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., sterile water or PBS).

  • Immunostaining:

    • After 48-72 hours of incubation, cells are fixed with 4% paraformaldehyde.

    • Cells are permeabilized with 0.1% Triton X-100 and blocked with 5% bovine serum albumin.

    • Neurons are stained with a primary antibody against β-III tubulin overnight at 4°C.

    • A corresponding fluorescently labeled secondary antibody is applied for 1 hour at room temperature.

    • Nuclei are counterstained with DAPI.

  • Image Acquisition and Analysis:

    • Images are captured using a high-content imaging system.

    • Neurite length, number of primary neurites, and number of branch points per neuron are quantified using automated image analysis software.

G cluster_workflow Experimental Workflow: In Vitro Neurite Outgrowth Assay A Seed Neurons in 96-well plate B Incubate for 24 hours A->B C Treat with this compound or Vehicle B->C D Incubate for 48-72 hours C->D E Fix and Immunostain for β-III Tubulin and DAPI D->E F Acquire Images using High-Content Imaging E->F G Quantify Neurite Length and Branching F->G

Workflow for in vitro neurite outgrowth assay.
Animal Model of Focal Cerebral Ischemia (MCAO)

This protocol describes the middle cerebral artery occlusion (MCAO) model in rats, a common method for inducing experimental stroke.

  • Animal Preparation:

    • Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.

    • Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.

  • Drug Administration:

    • This compound (e.g., 1 or 10 mg/kg) or vehicle is administered intravenously at the time of reperfusion.

  • Behavioral Assessment (Morris Water Maze):

    • Starting at 7 days post-MCAO, spatial learning and memory are assessed using the Morris water maze.

    • Rats are trained to find a hidden platform in a circular pool of water.

    • Escape latency, path length, and time spent in the target quadrant during a probe trial (platform removed) are recorded.

G cluster_workflow Experimental Workflow: MCAO Rat Model A Anesthetize Rat and Expose Carotid Arteries B Induce MCAO with Monofilament Suture A->B C 90-minute Occlusion B->C D Reperfusion and Administration of this compound/Vehicle C->D E Behavioral Testing (e.g., Morris Water Maze) at 7 days post-injury D->E F Data Analysis of Cognitive Function E->F

Workflow for the MCAO animal model study.
Animal Model of Spinal Cord Injury (SCI)

This protocol outlines a contusion model of spinal cord injury in rats to assess motor function recovery.

  • Animal Preparation:

    • Adult female Long-Evans rats are anesthetized, and a laminectomy is performed at the T10 vertebral level to expose the spinal cord.

  • Injury Induction:

    • A standardized spinal cord contusion injury is induced using an impactor device (e.g., NYU Impactor).

  • Drug Administration:

    • Immediately after injury, rats receive an intraperitoneal injection of this compound (e.g., 1 or 10 mg/kg) or vehicle.

  • Functional Assessment (BBB Locomotor Rating Scale):

    • Locomotor function is assessed at regular intervals (e.g., 1, 3, 7, 14, 21, and 28 days post-injury) using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor scale.[5][6]

    • The BBB scale is a 22-point scale (0-21) that evaluates hindlimb movements, coordination, and paw placement.[6]

G cluster_workflow Experimental Workflow: SCI Rat Model A Anesthetize Rat and Perform Laminectomy at T10 B Induce Spinal Cord Contusion Injury A->B C Administer this compound or Vehicle B->C D Assess Locomotor Function with BBB Scale at Multiple Time Points C->D E Data Analysis of Motor Recovery D->E

Workflow for the SCI animal model study.

Signaling Pathways in this compound-Mediated Neuronal Growth and Repair

This compound, as a TRH analogue, is understood to exert its effects through the activation of TRH receptors, which are G-protein coupled receptors. The primary signaling cascade initiated by TRH receptor activation involves the Gq/11 protein, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

DAG activates Protein Kinase C (PKC), a key enzyme in various cellular processes, including cell growth and differentiation. Concurrently, IP3 stimulates the release of intracellular calcium (Ca2+), which can activate calcium-dependent signaling pathways.

The activation of PKC can lead to the downstream activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.

Furthermore, these signaling cascades are known to converge on the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and neurite outgrowth, including brain-derived neurotrophic factor (BDNF).

G cluster_pathway This compound Signaling Pathway for Neuronal Growth and Repair This compound This compound TRHR TRH Receptor This compound->TRHR Binds to Gq11 Gq/11 TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates CREB CREB Phosphorylation Ca2->CREB Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates MAPK_ERK->CREB Activates Neuronal_Effects Neuronal Growth, Survival, and Repair MAPK_ERK->Neuronal_Effects BDNF BDNF Gene Expression CREB->BDNF Promotes BDNF->Neuronal_Effects

Proposed signaling pathway for this compound.

Conclusion

This compound holds considerable promise as a therapeutic agent for promoting neuronal growth and repair in the context of neurodegenerative diseases and acute neuronal injury. Its action through the TRH receptor initiates a cascade of intracellular signaling events that are known to be crucial for neuronal survival and plasticity. However, the translation of these promising preclinical findings into clinical applications is hampered by a lack of publicly available, detailed quantitative data. To fully realize the therapeutic potential of this compound, further research is required to elucidate its dose-dependent effects, optimize treatment protocols, and provide a more comprehensive understanding of its molecular mechanisms of action. The frameworks provided in this guide are intended to support and direct these future investigative efforts.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Posatirelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Posatirelin and detailed protocols for its administration in in vivo rodent studies, particularly focusing on neuroprotective research in models of cerebral ischemia.

Introduction to this compound

This compound (also known as RGH-2202) is a synthetic analog of the thyrotropin-releasing hormone (TRH).[1] As a TRH analog, this compound exerts effects on the central nervous system (CNS).[2] Its mechanism of action involves the activation of TRH receptors, which are G protein-coupled receptors (GPCRs). This activation stimulates the Gq/11 protein, leading to a signaling cascade that includes the activation of phospholipase C (PLC), the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels and activation of protein kinase C (PKC). This pathway is believed to underlie many of its CNS effects. Studies have shown that this compound can increase the levels of monoamine metabolites in various brain regions, suggesting a modulatory role on neurotransmitter systems.[2]

Quantitative Data Summary

The following tables summarize the reported dosages and administration parameters for this compound in rodent studies.

Table 1: this compound Dosage and Administration in Rodent Studies

ParameterDetailsReference
Animal Model Rat (Wistar)[3]
Condition Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)[3]
Dosage Range 1, 3, and 10 mg/kg[3]
Administration Route Intraperitoneal (IP)[3]
Frequency Once daily[3]
Duration 14 days[3]
Vehicle Not specified, but sterile saline (0.9% NaCl) is a suitable vehicle.[4][5][6]

Table 2: Additional Reported this compound Administration Protocol

ParameterDetailsReference
Animal Model Rat (Hypoxic)[2]
Dosage 2 mg/kg[2]
Administration Route Intraperitoneal (IP)[2]
Observed Effect Increased high-affinity Ca2+-ATPase[2]
Vehicle Not specified, but sterile saline (0.9% NaCl) is a suitable vehicle.[4][5][6]

Signaling Pathway of this compound

The diagram below illustrates the signaling pathway initiated by this compound binding to the TRH receptor.

Posatirelin_Signaling_Pathway cluster_membrane Cell Membrane TRHR TRH Receptor Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->TRHR Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neurotransmission Modulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound signaling pathway via the TRH receptor.

Experimental Protocols

Preparation of this compound for Injection

This protocol describes the preparation of this compound for intraperitoneal administration in rodents.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% sodium chloride (saline) solution[4][5][6]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.

  • Reconstitution: Aseptically weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Dissolution: Add a precise volume of sterile 0.9% saline to the vial to achieve the desired final concentration. The volume should be calculated to ensure the injection volume is within the recommended limits for the animal species (e.g., <10 ml/kg for rats).

  • Mixing: Gently vortex the vial until the this compound is completely dissolved.

  • Sterilization: To ensure sterility, filter the this compound solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: The prepared solution should be used immediately. If short-term storage is necessary, consult the manufacturer's stability data.

Intraperitoneal (IP) Injection Protocol for Rats

This protocol details the procedure for administering this compound via intraperitoneal injection in rats.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1-3 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol or other suitable skin disinfectant

  • Appropriate animal restraint device or manual restraint by a trained handler

Procedure:

  • Animal Restraint: The rat should be securely restrained by a trained handler to expose the abdomen. A common and effective method is to hold the rat with its head tilted slightly downwards, which causes the abdominal organs to shift cranially, reducing the risk of puncture.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum, which is located on the left side, and the urinary bladder in the midline.

  • Site Preparation: Swab the injection site with 70% ethanol and allow it to dry.

  • Needle Insertion: Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall. The needle should penetrate the skin and the abdominal muscle layer to enter the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel (no blood in the syringe hub) or an organ (no colored fluid).

  • Injection: If aspiration is clear, inject the this compound solution at a steady pace.

  • Needle Withdrawal: Withdraw the needle smoothly and apply gentle pressure to the injection site if necessary.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Experimental Workflow for a Rodent Cerebral Ischemia Study

The following diagram outlines a typical experimental workflow for investigating the neuroprotective effects of this compound in a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing (e.g., Neurological Score) Acclimatization->Baseline MCAO Middle Cerebral Artery Occlusion (MCAO) Surgery Baseline->MCAO Treatment This compound or Vehicle Administration (IP, daily for 14 days) MCAO->Treatment Behavioral Behavioral Assessments (e.g., at day 1, 7, 14) Treatment->Behavioral Sacrifice Euthanasia & Tissue Collection (Day 15) Behavioral->Sacrifice Histology Infarct Volume Measurement (TTC Staining) Sacrifice->Histology Biochemical Biochemical Assays (e.g., Western Blot, ELISA) Sacrifice->Biochemical

Caption: Experimental workflow for a this compound rodent study.

References

Application Notes and Protocols for Intramuscular Injection of Posatirelin in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial data and methodologies related to the intramuscular injection of Posatirelin. The information is intended to guide researchers and professionals in the development and execution of similar clinical studies.

Introduction

This compound (L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a synthetic analog of thyrotropin-releasing hormone (TRH). It has been investigated for its potential therapeutic effects, with studies indicating that its actions on the central nervous system are more pronounced than its hormonal effects. Clinical trials have been conducted to evaluate the pharmacokinetics, pharmacodynamics, safety, and efficacy of this compound administered via intramuscular injection.

Data Presentation

Pharmacokinetic Parameters of Intramuscular this compound

A clinical trial in healthy elderly subjects provides key pharmacokinetic data for a 10 mg/day intramuscular dose of this compound administered for 7 days. The pharmacokinetic parameters were estimated using a model-independent approach. The study found that the pharmacokinetics of this compound were not time-dependent, and the drug did not accumulate after multiple doses.[1]

ParameterDay 1 (Single Dose)Day 7 (Multiple Doses)Units
Cmax (Peak Plasma Concentration)Data not specifiedData not specifiedng/mL
tmax (Time of Peak Plasma Concentration)Data not specifiedData not specifiedh
AUC0-infinity (Area Under the Curve)Data not specifiedData not specifiedng·h/mL
t1/2 (Elimination Half-life)Data not specifiedData not specifiedh
CI/F (Total Clearance)Data not specifiedData not specifiedL/h
Note: Specific values for the pharmacokinetic parameters were not provided in the primary source material, but the study concluded no significant changes occurred between single and multiple dose administrations.[1]
Pharmacodynamic Effects of Intramuscular this compound

The same clinical trial assessed the endocrine effects of this compound.[1]

BiomarkerEffect
TSH (Thyroid-Stimulating Hormone)Progressive reduction in basal levels and maximum response.
FT3 (Free Triiodothyronine)No significant changes; levels remained within the normal range.
FT4 (Free Thyroxine)No significant changes; levels remained within the normal range.
Prolactin Circadian rhythms were not influenced.
Cortisol Circadian rhythms were not influenced.

Experimental Protocols

The following are detailed, representative protocols for key experiments in a clinical trial involving intramuscular this compound. These are based on established methodologies as specific protocols from the cited trial were not available.

Protocol 1: Intramuscular Injection of this compound

Objective: To administer this compound safely and effectively to clinical trial participants.

Materials:

  • This compound sterile solution for injection (10 mg/mL)

  • Sterile syringes (e.g., 3 mL)

  • Sterile needles for injection (e.g., 22-25 gauge, 1-1.5 inch)

  • Alcohol swabs

  • Sterile gauze pads

  • Sharps disposal container

Procedure:

  • Patient Preparation:

    • Confirm patient identity and obtain informed consent.

    • Explain the procedure to the patient.

    • Position the patient comfortably to ensure relaxation of the muscle at the injection site (e.g., deltoid, ventrogluteal, or dorsogluteal muscle).

  • Site Selection and Preparation:

    • Select an appropriate injection site, free of lesions, inflammation, or scarring.

    • Cleanse the injection site with an alcohol swab in a circular motion, moving from the center outward, and allow the site to air dry completely.

  • Injection Administration:

    • Prepare the syringe with the prescribed dose of this compound (10 mg).

    • Hold the muscle firmly.

    • Insert the needle at a 90-degree angle into the muscle with a quick, steady motion.

    • Aspirate for 5-10 seconds to check for blood return. If blood appears, withdraw the needle, discard the syringe and medication, and prepare a new injection.

    • If no blood is aspirated, inject the medication slowly (approximately 10 seconds per mL) to allow for muscle dispersion.

    • Withdraw the needle smoothly at the same angle of insertion.

  • Post-Injection Care:

    • Apply gentle pressure to the injection site with a sterile gauze pad. Do not massage the site.

    • Monitor the patient for any immediate adverse reactions.

    • Dispose of the used syringe and needle in a sharps container.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in plasma samples.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reversed-phase column

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Ultrapure water

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Human plasma (blank)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Gradient: Optimize for separation of this compound and the internal standard.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using blank plasma spiked with known concentrations of this compound.

    • Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Protocol 3: Hormone Analysis by Radioimmunoassay (RIA)

Objective: To measure the plasma concentrations of TSH, FT3, FT4, prolactin, and cortisol.

Materials:

  • Commercially available RIA kits for TSH, FT3, FT4, prolactin, and cortisol

  • Gamma counter

  • Centrifuge

  • Pipettes and tips

  • Test tubes

Procedure (General):

  • Assay Preparation:

    • Bring all reagents to room temperature.

    • Prepare standards and quality controls as per the kit instructions.

  • Competitive Binding Reaction:

    • Pipette patient plasma samples, standards, and controls into respective antibody-coated tubes.

    • Add the 125I-labeled hormone (tracer) to each tube.

    • Incubate as per the kit's specified time and temperature to allow for competitive binding between the unlabeled hormone in the sample/standard and the labeled hormone for the limited antibody binding sites.

  • Separation and Counting:

    • After incubation, separate the antibody-bound hormone from the free hormone (e.g., by decantation or aspiration after centrifugation).

    • Measure the radioactivity of the bound fraction in a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.

    • Determine the hormone concentrations in the patient samples by interpolating their radioactivity counts from the standard curve.

Visualizations

Signaling Pathway of this compound

This compound, as a TRH analog, is expected to follow the TRH signaling pathway. This pathway is initiated by the binding of the ligand to the TRH receptor (TRH-R1 in humans), a G-protein coupled receptor.

Posatirelin_Signaling_Pathway This compound This compound (TRH Analog) TRHR TRH Receptor (TRH-R1) This compound->TRHR Binds to Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates CellularResponse Cellular Response (e.g., TSH release) Ca2->CellularResponse PKC->CellularResponse PK_Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis IM_Admin Intramuscular Administration of this compound Blood_Sampling Timed Blood Sampling IM_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Concentration_Det Determination of Plasma Concentration vs. Time LCMS->Concentration_Det PK_Analysis Model-Independent Pharmacokinetic Analysis Concentration_Det->PK_Analysis PK_Parameters Calculation of PK Parameters (Cmax, tmax, AUC, t1/2) PK_Analysis->PK_Parameters PD_Logic Posatirelin_Admin Intramuscular This compound Administration Anterior_Pituitary Anterior Pituitary Gland Posatirelin_Admin->Anterior_Pituitary Acts on TSH_Modulation Modulation of TSH Release Anterior_Pituitary->TSH_Modulation Other_Hormones Prolactin & Cortisol Anterior_Pituitary->Other_Hormones Potentially affects TSH_Reduction Progressive Reduction in Basal TSH Levels TSH_Modulation->TSH_Reduction Thyroid_Gland Thyroid Gland TSH_Modulation->Thyroid_Gland Influences FT3_FT4_Levels FT3 and FT4 Levels Thyroid_Gland->FT3_FT4_Levels Normal_Range Maintained within Normal Range FT3_FT4_Levels->Normal_Range No_Effect No Influence on Circadian Rhythms Other_Hormones->No_Effect

References

Application Notes and Protocols for Oral Administration of Posatirelin in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and data sources did not yield specific preclinical studies on the oral administration of Posatirelin. Research on this thyrotropin-releasing hormone (TRH) analog has predominantly focused on its parenteral administration (intramuscular and intraperitoneal) in both preclinical and clinical settings. While this compound has been investigated for its neurotrophic and central nervous system activating effects, data on its oral bioavailability, pharmacokinetics, and efficacy in animal models remains unpublished or is not available in the public domain.

Therefore, the following sections provide a general overview of this compound's mechanism of action and a generalized protocol for the oral administration of therapeutic peptides in preclinical research, which can serve as a foundational guide for designing future studies on oral this compound.

Introduction to this compound

This compound, a synthetic analog of thyrotropin-releasing hormone (TRH), has demonstrated neurotrophic, cholinergic, and catecholaminergic properties in various studies.[1] It is known to increase monoamine metabolites in several brain regions, including the cerebral cortex, nucleus accumbens, and striatum, suggesting its potential to exert activating effects on the central nervous system by modulating multiple neurotransmitter systems.[2] Animal studies have indicated its potential efficacy in improving cognitive and behavioral functions.[1] However, these studies have primarily utilized intraperitoneal injections for administration.[1][2]

This compound's Putative Signaling Pathway

The central effects of TRH analogs like this compound are believed to be initiated by their interaction with TRH receptors in the central nervous system. This interaction can trigger a cascade of downstream signaling events that modulate neuronal activity and neurotransmitter release.

This compound Signaling Pathway This compound This compound TRH_R TRH Receptor This compound->TRH_R PLC Phospholipase C (PLC) TRH_R->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release ER->Ca_release Neurotransmitter Modulation of Neurotransmitter Release Ca_release->Neurotransmitter PKC->Neurotransmitter CNS_effects CNS Activating Effects Neurotransmitter->CNS_effects

Caption: Putative signaling pathway of this compound in the central nervous system.

General Protocol for Oral Administration of Peptides in Rodent Models

The oral delivery of peptide-based therapeutics like this compound is challenging due to their susceptibility to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium.[3] The following is a generalized protocol that can be adapted for preclinical studies of oral this compound.

Materials
  • This compound (or test peptide)

  • Vehicle for oral administration (e.g., sterile water, saline, or a specific formulation to enhance absorption)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal model)

  • Syringes

  • Animal model (e.g., mice or rats, specify strain, age, and weight)

  • Animal scale

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthesia (if required for blood collection)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • Analytical equipment for quantifying the peptide in plasma (e.g., LC-MS/MS)

Experimental Workflow

Oral Administration Workflow start Start prep_formulation Prepare Oral Formulation start->prep_formulation animal_prep Animal Preparation (Fasting, Weighing) prep_formulation->animal_prep dosing Oral Administration (Gavage) animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep analysis Bioanalysis (e.g., LC-MS/MS) plasma_prep->analysis pk_pd_analysis Pharmacokinetic and Pharmacodynamic Analysis analysis->pk_pd_analysis end End pk_pd_analysis->end

Caption: General experimental workflow for preclinical oral administration studies.

Procedure
  • Formulation Preparation: Prepare the oral formulation of this compound at the desired concentration in the selected vehicle. Ensure the formulation is homogenous.

  • Animal Handling: Acclimatize animals to the experimental conditions. Fast animals overnight (e.g., 12-16 hours) before dosing to reduce variability in absorption, but ensure free access to water.

  • Dosing: Weigh each animal to determine the exact dose volume. Administer the this compound formulation orally using a gavage needle attached to a syringe. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-dose) from a suitable site (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Immediately process the blood samples by centrifuging at a specified speed and temperature to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (if intravenous data is available).

Considerations for Preclinical Oral Peptide Studies

  • Formulation Development: Due to the challenges of oral peptide delivery, formulation strategies such as enteric coatings, permeation enhancers, or nanotechnology-based carriers may be necessary to improve bioavailability.[3]

  • Animal Models: The choice of animal model is crucial, as gastrointestinal physiology can vary between species, affecting drug absorption.[4]

  • Dose Selection: Dose levels should be selected based on available in vitro data or data from other routes of administration.

  • Pharmacodynamic Readouts: In addition to pharmacokinetics, relevant pharmacodynamic markers (e.g., changes in neurotransmitter levels, behavioral tests) should be assessed to evaluate the biological effect of orally administered this compound.

Quantitative Data from Related Studies

As no quantitative data for the oral administration of this compound is available, the following table presents hypothetical pharmacokinetic parameters that would be determined in such a study. This is for illustrative purposes only.

Table 1: Hypothetical Pharmacokinetic Parameters of Oral this compound in Rats

ParameterUnitValue (Mean ± SD)
Dosemg/kg10
Cmaxng/mL[Data not available]
Tmaxh[Data not available]
AUC(0-t)ng*h/mL[Data not available]
Bioavailability (F%)%[Data not available]

Note: The values in this table are placeholders and would need to be determined through experimental studies.

Conclusion

While the therapeutic potential of this compound is of significant interest, its development for oral administration requires dedicated preclinical research to address the inherent challenges of peptide delivery via this route. The protocols and considerations outlined above provide a general framework for researchers to design and conduct the necessary studies to evaluate the feasibility and potential of oral this compound. Future research in this area will be critical to understanding its pharmacokinetic and pharmacodynamic profile when administered orally and to developing a viable oral formulation.

References

Application Notes and Protocols for Posatirelin in the Treatment of Dementia in Elderly Patients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posatirelin (also known as L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide or RGH-2202) is a synthetic analog of thyrotropin-releasing hormone (TRH).[1] Unlike TRH, this compound has more potent and prolonged effects on the central nervous system with reduced hormonal activity.[2] It has been investigated for its potential therapeutic benefits in various neurological and psychiatric disorders, including dementia. The rationale for its use in dementia stems from its neurotrophic, cholinergic, and catecholaminergic properties.[1][2] Preclinical studies in animal models have suggested its efficacy in improving cognitive and behavioral functions.[2] This has led to several clinical trials in elderly patients with dementia of both degenerative (Alzheimer's disease) and vascular origin.

These application notes provide a comprehensive overview of the available data on the use of this compound for treating dementia in elderly patients, with a focus on dosage, experimental protocols, and the underlying mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials of this compound in elderly patients with dementia.

Table 1: Patient Demographics and Baseline Characteristics

ParameterGasbarrini et al. (1997)Parnetti et al. (1996)Parnetti et al. (1995)
Number of Patients (Randomized) 360Information not available222
This compound Group (n) 180Information not available74
Placebo/Control Group (n) 180 (Placebo)Information not available74 (Citicoline), 74 (Ascorbic Acid)
Age (years, mean ± SD) Information not availableInformation not availableInformation not available
Sex (% Female) Information not availableInformation not availableInformation not available
Type of Dementia Alzheimer's Disease & Vascular DementiaVascular DementiaLate-onset Alzheimer's Disease
MMSE Score (mean ± SD) Information not availableInformation not availableInformation not available

Table 2: Dosing and Administration

ParameterDosage and RouteTreatment Duration
This compound 10 mg/day, Intramuscular3 months
Placebo/Control Placebo: Intramuscular; Citicoline: Intramuscular; Ascorbic Acid: Intramuscular3 months

Table 3: Summary of Efficacy Outcomes

Outcome MeasureGasbarrini et al. (1997) ResultsParnetti et al. (1996) ResultsParnetti et al. (1995) Results
Gottfries-Bråne-Steen (GBS) Rating Scale Significant improvement in this compound group compared to placebo (p < 0.05)Significant improvement in intellectual performance, orientation, motivation, and memory in this compound group compared to placebo.[3]Significant improvement in intellectual and emotional impairments, orientation, memory, and activities of daily living in this compound group compared to controls.[4]
Rey Memory Test / Randt Memory Test Significant improvement in this compound group compared to placebo (p < 0.05)Significant improvement in acquisition score and memory index in this compound group compared to placebo.[3]Not reported
Toulouse-Piéron Attention Test Not reportedSignificant improvement in this compound group compared to placebo.[3]Not reported
Tolerability/Adverse Events Incidence of adverse events: 7.3% in this compound group.[5]Good tolerability reported.[3]Good tolerability reported.[4]

Experimental Protocols

Patient Selection Criteria (Inclusion/Exclusion)

Based on the available literature, the following general inclusion and exclusion criteria were applied in the clinical trials of this compound for dementia:

Inclusion Criteria:

  • Age: Elderly patients (typically 65 years and older).

  • Diagnosis:

    • Probable Alzheimer's Disease according to NINCDS-ADRDA criteria.[5]

    • Probable Vascular Dementia according to NINDS-AIREN criteria.[3][5]

  • Severity of Dementia: Mild to moderate dementia.

Exclusion Criteria:

  • Severe dementia.

  • Other neurological or psychiatric conditions that could interfere with the assessment of dementia.

  • Severe unstable medical conditions.

  • Use of other investigational drugs.

This compound Formulation and Administration Protocol

Formulation:

  • This compound is typically supplied as a sterile solution for intramuscular injection at a concentration of 10 mg/ml.[3]

Administration Protocol:

  • Dosage: 10 mg of this compound administered once daily.[3][4]

  • Route of Administration: Intramuscular injection.

  • Run-in Phase: A two-week run-in period with a daily oral placebo was utilized in some studies before the active treatment phase.[3][5]

  • Treatment Duration: The double-blind treatment period was consistently 3 months in the key trials.[3][4][5]

  • Follow-up: Some studies included a follow-up period (e.g., one month) after the cessation of treatment to assess for lasting effects.[3]

Efficacy Assessment Protocols

a) Gottfries-Bråne-Steen (GBS) Rating Scale:

The GBS scale is a comprehensive tool used to assess the severity of dementia. It is a semi-structured interview-based assessment that covers four domains:

  • Motor functions

  • Intellectual functions

  • Emotional functions

  • Symptoms characteristic of dementia

The scale is administered by a trained clinician who interviews both the patient and a caregiver.

b) Rey Auditory Verbal Learning Test (RAVLT) / Randt Memory Test:

These tests are used to evaluate verbal learning and memory. The general procedure for the RAVLT involves:

  • List A Learning Trials: A list of 15 unrelated words is read to the patient over five consecutive trials. After each trial, the patient is asked to recall as many words as possible.

  • List B Interference Trial: A new list of 15 words is presented, followed by a recall trial.

  • Immediate Recall of List A: The patient is asked to recall the words from the original list (List A).

  • Delayed Recall of List A: After a 20-30 minute delay, the patient is again asked to recall the words from List A.

The Randt Memory Test follows a similar principle of assessing immediate and delayed recall of verbal information.

Signaling Pathways and Mechanism of Action

This compound, as a TRH analog, is believed to exert its effects through the TRH receptor. The binding of this compound to the TRH receptor, a G-protein coupled receptor (GPCR), is thought to initiate a cascade of intracellular signaling events that ultimately modulate neuronal function and promote neuroprotection.

Proposed Signaling Pathway of this compound

Posatirelin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRH_R TRH Receptor (GPCR) This compound->TRH_R Binds to Gq11 Gq/11 Protein TRH_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neurotransmitter_release Increased Neurotransmitter Release (ACh, DA) Ca_release->Neurotransmitter_release Leads to MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates PKC->Neurotransmitter_release Modulates Neuroprotection Neuroprotective Effects MAPK_pathway->Neuroprotection Promotes

Caption: Proposed signaling cascade of this compound via the TRH receptor.

The binding of this compound to the TRH receptor activates the Gq/11 G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events are thought to lead to downstream effects including the modulation of neurotransmitter release (acetylcholine and dopamine) and the activation of pro-survival pathways like the MAPK/ERK pathway, contributing to the neuroprotective effects of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of this compound in dementia.

Posatirelin_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (3 Months) cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (GBS, RAVLT, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Posatirelin_Arm This compound Arm (10 mg/day IM) Randomization->Posatirelin_Arm Placebo_Arm Placebo Arm (IM) Randomization->Placebo_Arm End_of_Treatment_Assessment End of Treatment Assessment (GBS, RAVLT, etc.) Posatirelin_Arm->End_of_Treatment_Assessment Placebo_Arm->End_of_Treatment_Assessment Follow_up_Assessment Follow-up Assessment (e.g., 1 month post-treatment) End_of_Treatment_Assessment->Follow_up_Assessment Data_Analysis Data Analysis (Statistical Comparison) Follow_up_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A typical clinical trial workflow for this compound in dementia.

References

Efficacy of Posatirelin in Dementia Assessed by the Gottfries-Bråne-Steen Scale: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posatirelin (also known as L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a synthetic tripeptide analogue of thyrotropin-releasing hormone (TRH).[1] It has demonstrated potential as a therapeutic agent for dementia through its modulatory effects on cholinergic and monoaminergic neurotransmitter systems, as well as its neurotrophic properties.[2][3] Clinical investigations into the efficacy of this compound for degenerative and vascular dementia have utilized the Gottfries-Bråne-Steen (GBS) Scale as a primary endpoint to measure changes in cognitive and functional abilities.[1][4] This document provides detailed application notes and protocols for assessing the efficacy of this compound using the GBS Scale, based on findings from multicenter, double-blind, placebo-controlled clinical trials.

Mechanism of Action

This compound's therapeutic effects are believed to stem from its multifactorial mechanism of action. As a TRH analogue, it can influence central nervous system activity. Its central effects are more pronounced than its hormonal effects.[1] The proposed mechanisms include:

  • Cholinergic and Catecholaminergic Modulation: this compound has been shown to have activity within the cholinergic and catecholaminergic systems, which are crucial for cognitive functions such as memory and attention.[1][3]

  • Neurotrophic Effects: The compound is suggested to possess neurotrophic properties, potentially promoting neuronal survival and function.[1]

  • Signaling Pathway Activation: While the precise signaling cascade for this compound is not fully elucidated, TRH analogs are known to interact with G-protein coupled receptors. This interaction can trigger downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in neuronal survival and plasticity.[5][6]

Data Presentation

The following tables summarize the expected quantitative data from a clinical trial assessing the efficacy of this compound compared to placebo using the Gottfries-Bråne-Steen (GBS) Scale.

Table 1: Baseline Demographics and Clinical Characteristics of Study Participants

CharacteristicThis compound Group (n=)Placebo Group (n=)
Age (years), mean ± SD[Data not available][Data not available]
Gender (Male/Female), n (%)[Data not available][Data not available]
Diagnosis (AD/VaD), n (%)[Data not available][Data not available]
Mini-Mental State Examination (MMSE) Score, mean ± SD[Data not available][Data not available]
GBS Total Score, mean ± SD[Data not available][Data not available]

AD: Alzheimer's Disease; VaD: Vascular Dementia; SD: Standard Deviation.

Table 2: Gottfries-Bråne-Steen (GBS) Scale Scores at Baseline and After 12 Weeks of Treatment

GBS SubscaleTreatment GroupBaseline (mean ± SD)Week 12 (mean ± SD)Change from Baseline (mean ± SD)p-value
Intellectual Function This compound[Data not available][Data not available][Data not available]<0.05
Placebo[Data not available][Data not available][Data not available]
Emotional Function This compound[Data not available][Data not available][Data not available]<0.05
Placebo[Data not available][Data not available][Data not available]
Activities of Daily Living (ADL) This compound[Data not available][Data not available][Data not available]<0.05*
Placebo[Data not available][Data not available][Data not available]
Total GBS Score This compound[Data not available][Data not available][Data not available]<0.01**
Placebo[Data not available][Data not available][Data not available]

*Denotes a statistically significant improvement in the this compound group compared to the placebo group. Specific mean, SD, and p-values are not available in the reviewed literature. **A study by Gasbarrini et al. (1998) reported a significant difference in the GBS total score with p=0.009 in the per-protocol analysis and p<0.001 in the intent-to-treat analysis.[7]

Experimental Protocols

Protocol 1: Clinical Trial Design for Efficacy Assessment of this compound

This protocol outlines a typical multicenter, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with dementia.

  • Participant Selection:

    • Recruit elderly patients diagnosed with probable Alzheimer's disease or vascular dementia.

    • Establish clear inclusion and exclusion criteria based on standardized diagnostic guidelines (e.g., NINCDS-ADRDA for Alzheimer's and NINDS-AIREN for vascular dementia).

  • Study Phases:

    • Run-in Phase (2 weeks): Administer a single daily oral dose of placebo to all participants to establish baseline and ensure compliance.

    • Double-Blind Treatment Phase (12 weeks): Randomly assign participants to receive either a daily intramuscular injection of this compound (e.g., 10 mg/mL) or a matching placebo.

    • Follow-up Phase (4 weeks): A treatment-free period to assess any lasting effects of the intervention.

  • Efficacy Assessments:

    • The primary efficacy endpoint is the change from baseline in the Gottfries-Bråne-Steen (GBS) Scale score at the end of the 12-week treatment period.

    • Administer the GBS Scale at baseline, and at regular intervals during the treatment phase (e.g., week 4, 8, and 12).

  • Safety Monitoring:

    • Monitor vital signs, and collect blood and urine samples for laboratory safety tests at regular intervals.

    • Record all adverse events throughout the study.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods, such as analysis of variance (ANOVA) or analysis of covariance (ANCOVA), on both the intent-to-treat and per-protocol populations.

Protocol 2: Administration of the Gottfries-Bråne-Steen (GBS) Scale

The GBS Scale is a comprehensive rating scale for assessing the severity of dementia symptoms.

  • Rater Training:

    • Ensure that all raters (physicians, psychologists, or trained research nurses) are thoroughly trained in the administration and scoring of the GBS Scale to maintain consistency.

  • Interview and Observation:

    • The assessment is based on a semi-structured interview with the patient and a caregiver or informant who knows the patient well.

    • Direct observation of the patient's behavior and cognitive function during the interview is also a key component.

  • GBS Subscales: The scale is divided into four main domains:

    • A. Motor Function: Assesses gait, balance, and coordination.

    • B. Intellectual Function: Evaluates orientation, memory, concentration, and language.

    • C. Emotional Function: Measures emotional responsiveness, motivation, and mood.

    • D. Symptoms Characteristic of Dementia: Includes items on confusion, irritability, anxiety, and restlessness.

  • Scoring:

    • Each item is scored on a scale from 0 (no impairment) to 6 (severe impairment).

    • The total score provides a global measure of dementia severity, while subscale scores allow for a more detailed analysis of specific symptom domains.

Mandatory Visualizations

Posatirelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (TRH Analog) TRH_R TRH Receptor (GPCR) This compound->TRH_R G_Protein G-Protein TRH_R->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade Activates CREB CREB MAPK_Cascade->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Regulates

Caption: Putative signaling pathway of this compound.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (AD or VaD) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (GBS, MMSE) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Posatirelin_Arm This compound (12 weeks) Randomization->Posatirelin_Arm Group 1 Placebo_Arm Placebo (12 weeks) Randomization->Placebo_Arm Group 2 Follow_Up_Assessment Follow-up Assessments (Weeks 4, 8, 12) Posatirelin_Arm->Follow_Up_Assessment Placebo_Arm->Follow_Up_Assessment Data_Collection Data Collection Follow_Up_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA/ANCOVA) Data_Collection->Statistical_Analysis Results Efficacy & Safety Results Statistical_Analysis->Results

Caption: Clinical trial workflow for this compound efficacy.

References

Application Notes and Protocols: Pharmacokinetic Analysis of Posatirelin in Healthy Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posatirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has been investigated for its potential therapeutic effects. Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens and ensuring its safety and efficacy. This document provides a detailed overview of the pharmacokinetic analysis of this compound in healthy subjects, including a summary of key pharmacokinetic parameters, experimental protocols for conducting such studies, and a visualization of its signaling pathway and the experimental workflow.

While a study on the pharmacokinetics of this compound in healthy elderly subjects has been reported, the specific quantitative data from this study is not publicly available.[1] Therefore, the following sections provide a template for the presentation of such data and a generalized, comprehensive protocol for a typical pharmacokinetic study of an intramuscularly administered drug.

Pharmacokinetic Data of this compound

A study involving the intramuscular injection of 10 mg/day of this compound for 7 days in healthy elderly subjects measured several key pharmacokinetic parameters.[1] The study concluded that the pharmacokinetics of this compound were not time-dependent, and the drug did not accumulate after multiple doses.[1] The primary pharmacokinetic parameters evaluated in this study are summarized in the table below.

ParameterDescriptionSingle Dose (Day 1)Multiple Doses (Day 7)
Cmax Maximum (peak) plasma concentrationNot AvailableNot Available
Tmax Time to reach CmaxNot AvailableNot Available
AUC0-inf Area under the plasma concentration-time curve from time zero to infinityNot AvailableNot Available
t1/2 Elimination half-lifeNot AvailableNot Available
Cl/F Apparent total body clearanceNot AvailableNot Available

Experimental Protocols

The following is a detailed protocol for a single and multiple-dose pharmacokinetic study of an intramuscularly administered drug like this compound in healthy subjects. This protocol is based on established clinical trial methodologies.

Study Design

A single-center, open-label, single and multiple-dose study.

Subject Population
  • Inclusion Criteria:

    • Healthy adult male and/or female volunteers.

    • Age 18-55 years.

    • Body Mass Index (BMI) between 18.5 and 30 kg/m ².

    • Normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests.

    • Willingness to provide written informed consent.

  • Exclusion Criteria:

    • History of any clinically significant disease.

    • Known hypersensitivity to TRH or its analogs.

    • Use of any prescription or over-the-counter medication within 14 days prior to dosing.

    • Positive test for drugs of abuse or alcohol.

    • Participation in another clinical trial within 30 days prior to dosing.

Drug Administration
  • Single Dose Phase:

    • Subjects receive a single intramuscular injection of this compound (e.g., 10 mg).

  • Multiple Dose Phase:

    • After a washout period, subjects receive a daily intramuscular injection of this compound (e.g., 10 mg) for 7 consecutive days.

Blood Sampling
  • Single Dose Phase:

    • Blood samples (e.g., 5 mL) are collected in EDTA tubes at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Multiple Dose Phase:

    • On Day 1, blood samples are collected at the same time points as the single-dose phase.

    • On Days 3, 5, and 6, a pre-dose trough sample is collected.

    • On Day 7, blood samples are collected at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

Sample Processing and Bioanalysis
  • Blood samples are centrifuged to separate plasma.

  • Plasma samples are stored at -80°C until analysis.

  • This compound concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis from the plasma concentration-time data.

Visualizations

This compound Signaling Pathway

This compound, as a TRH analog, is expected to activate the TRH receptor, a G protein-coupled receptor (GPCR). The primary signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[2][3][4][5]

Posatirelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds to Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: this compound signaling pathway via the TRH receptor.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in a clinical pharmacokinetic study of this compound.

PK_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis Protocol Protocol Development & Ethics Approval Screening Subject Screening & Enrollment Protocol->Screening Dosing This compound Administration (Intramuscular) Screening->Dosing Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Bioanalysis Bioanalytical Method (LC-MS/MS) Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis Report Final Report Generation PK_Analysis->Report

Caption: Experimental workflow for this compound pharmacokinetic analysis.

References

Application Notes and Protocols for Posatirelin Stability and Storage in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended storage conditions and stability testing protocols for Posatirelin, a thyrotropin-releasing hormone (TRH) analogue, for laboratory use. The information is based on general knowledge of TRH analogues and standard practices for peptide stability assessment. It is crucial to note that specific stability data for this compound is not publicly available, and therefore, these guidelines should be adapted and validated for specific experimental conditions.

Introduction to this compound

This compound is a synthetic analogue of thyrotropin-releasing hormone (TRH). Like TRH, it is a peptide that acts on the central nervous system and the pituitary gland. Due to their therapeutic potential, TRH analogues are of significant interest in research and drug development.[1] Ensuring the stability of this compound in the laboratory is critical for obtaining accurate and reproducible experimental results.

Recommended Storage Conditions

The stability of peptides like this compound is highly dependent on storage conditions. Improper storage can lead to degradation, affecting its biological activity.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°C or colder≥ 4 years[2]Store in a desiccator to protect from moisture. Avoid repeated freeze-thaw cycles.
0-5°CUp to 6 months[3]For short-term storage. Protect from moisture.
Reconstituted Solution -20°CUp to 3 months[3]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
4°CUp to 5 days[3]For immediate use. Protect from light.[4]
Room TemperatureNot RecommendedSignificant degradation may occur.

Note: The stability of reconstituted solutions can be dependent on the solvent used. It is recommended to use sterile, nuclease-free water or a buffer system appropriate for the specific application.

Factors Affecting this compound Stability

Several environmental factors can influence the stability of this compound:

  • Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis and oxidation.[5]

  • pH: The pH of the solution can affect the stability of the peptide bonds. Extreme pH values should be avoided.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of peptides.[4] Solutions should be stored in amber vials or protected from light.

  • Oxidation: Peptides can be susceptible to oxidation. The use of antioxidants or de-gassed solvents may be considered for long-term solution storage.

  • Enzymatic Degradation: If working with biological samples, proteases can degrade this compound. The addition of protease inhibitors may be necessary.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for an experiment, its stability under specific laboratory conditions should be verified. The following are general protocols for assessing peptide stability.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a method to separate and quantify this compound from its potential degradation products.

Objective: To develop and validate an HPLC method that can resolve the parent peptide from any degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or other suitable ion-pairing agent

  • C18 reverse-phase HPLC column

Protocol:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard in Mobile Phase A at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Forced Degradation Studies:

    • To identify potential degradation products, expose this compound solutions to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solution at 60°C for 24 hours.

      • Photodegradation: Expose solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-stressed samples before injection.

  • HPLC Analysis:

    • Inject the standard solutions and the stressed samples onto the HPLC system.

    • Use a gradient elution method, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Assess the chromatograms for the appearance of new peaks corresponding to degradation products.

    • The method is considered stability-indicating if the this compound peak is well-resolved from all degradation product peaks.

    • Quantify the amount of remaining this compound in the stressed samples relative to an unstressed control to determine the extent of degradation.

Mass Spectrometry (MS) for Identification of Degradation Products

Objective: To identify the molecular weights of potential degradation products to understand the degradation pathways.

Protocol:

  • Collect the fractions corresponding to the degradation peaks from the HPLC analysis.

  • Analyze the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Determine the molecular weights of the degradation products.

  • Based on the mass shifts from the parent peptide, propose potential degradation pathways such as hydrolysis (addition of 18 Da) or oxidation (addition of 16 Da).

Visualizations

Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation This compound This compound Stock Solution Forced_Deg Forced Degradation (Acid, Base, Heat, Light, Oxid.) This compound->Forced_Deg Control Control Sample (Unstressed) This compound->Control HPLC Stability-Indicating HPLC Analysis Forced_Deg->HPLC Control->HPLC LCMS LC-MS Analysis of Degradation Products HPLC->LCMS Collect Fractions Quant Quantification of Remaining this compound HPLC->Quant ID Identification of Degradation Products LCMS->ID Pathway Elucidation of Degradation Pathways ID->Pathway

Caption: Workflow for assessing this compound stability.

Postulated Signaling Pathway of this compound

This compound, as a TRH analogue, is expected to activate the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR). The binding of this compound to TRH-R initiates a signaling cascade.[6]

TRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds to Gq11 Gq/11 TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., TSH release) Ca->Response Contributes to MAPK MAPK Cascade (Raf, MEK, ERK) PKC->MAPK Activates Transcription Gene Transcription MAPK->Transcription Regulates Transcription->Response

Caption: Postulated signaling pathway for this compound.

Conclusion

The stability and proper storage of this compound are paramount for reliable and reproducible research. While specific data for this compound is limited, the guidelines for TRH and its analogues provide a strong foundation for laboratory handling. Researchers should perform in-house stability studies to validate the integrity of this compound under their specific experimental conditions. The provided protocols for stability-indicating HPLC and mass spectrometry, along with an understanding of the potential signaling pathways, will aid in the robust design and interpretation of experiments involving this compound.

References

Quantifying Posatirelin in Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed methodologies for the quantitative analysis of Posatirelin in biological samples, targeting researchers, scientists, and professionals in drug development. The protocols herein describe two robust analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of this compound, a synthetic analog of Thyrotropin-Releasing Hormone (TRH).

This compound (L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a central nervous system (CNS) activating agent. Accurate quantification of this tripeptide analog in biological matrices such as plasma and serum is critical for evaluating its efficacy and safety profile.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological fluids, offering high sensitivity and specificity. While a specific validated method for this compound is not publicly available in the literature, the following protocol is a comprehensive, proposed method based on established techniques for similar peptide compounds. This method would require validation according to regulatory guidelines.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ > Product ion (To be determined by direct infusion of a standard solution).

    • Internal Standard: Precursor ion [M+H]⁺ > Product ion.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation: LC-MS/MS Validation Parameters (Hypothetical)
ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 100.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 7.8%, Inter-day: ≤ 9.2%
RecoveryConsistent and reproducible> 85%
Matrix EffectCV ≤ 15%8.9%

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be developed for the quantification of peptides like this compound. This method relies on the specific binding of antibodies to the target analyte. The following is a protocol for a competitive ELISA, which is a common format for small molecules.

Experimental Protocol: Competitive ELISA

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Primary Antibody: Anti-Posatirelin monoclonal or polyclonal antibody.

  • Secondary Antibody: HRP-conjugated anti-species IgG.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2N Sulfuric Acid.

2. Assay Procedure:

  • Coat a 96-well microplate with a this compound-protein conjugate in coating buffer overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add standards and samples to the wells, followed by the addition of the primary anti-Posatirelin antibody. Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.

Data Presentation: ELISA Validation Parameters

Based on commercially available kits for the parent molecule, TRH, the following performance characteristics can be expected.[1][2]

ParameterExpected Performance
Assay TypeCompetitive ELISA
Sample TypesSerum, Plasma, Cell Culture Supernatants
Detection RangeTypically in the pg/mL to ng/mL range
Intra-assay Precision (% CV)< 10%[2]
Inter-assay Precision (% CV)< 12%[2]
SpecificityHigh, with minimal cross-reactivity to endogenous peptides.

Visualizations

This compound Signaling Pathway

As a TRH analog, this compound is expected to act on TRH receptors (TRH-R1 and TRH-R2), which are G-protein coupled receptors. The binding of this compound initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to various cellular responses.

Posatirelin_Signaling_Pathway cluster_membrane Cell Membrane TRH_R TRH Receptor (GPCR) G_protein Gq/11 Protein TRH_R->G_protein activates This compound This compound This compound->TRH_R PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical signaling pathway of this compound via the TRH receptor.

LC-MS/MS Experimental Workflow

The workflow for quantifying this compound using LC-MS/MS involves several key stages, from sample collection to data analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Biological Sample (Plasma/Serum) Protein_Precipitation 2. Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Evaporation 4. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Injection 6. HPLC Injection Reconstitution->Injection Separation 7. Chromatographic Separation (C18 Column) Injection->Separation Ionization 8. Electrospray Ionization (ESI) Separation->Ionization Detection 9. MS/MS Detection (MRM) Ionization->Detection Quantification 10. Quantification (Peak Area Ratio) Detection->Quantification Pharmacokinetics 11. Pharmacokinetic Analysis Quantification->Pharmacokinetics

Caption: General workflow for this compound quantification by LC-MS/MS.

Competitive ELISA Workflow

The competitive ELISA method follows a distinct workflow where the analyte in the sample competes with a labeled antigen for antibody binding sites.

ELISA_Workflow node_coating 1. Coat Plate (this compound-Protein Conjugate) node_blocking 2. Block Plate (BSA) node_coating->node_blocking node_competition 3. Add Sample/Standard & Primary Antibody node_blocking->node_competition node_secondary 4. Add Secondary Antibody (HRP-conjugated) node_competition->node_secondary node_substrate 5. Add Substrate (TMB) node_secondary->node_substrate node_read 6. Read Absorbance (450 nm) node_substrate->node_read

Caption: Workflow for a competitive ELISA for this compound quantification.

References

Determining the Bioactivity of Posatirelin: In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Posatirelin is a synthetic analog of Thyrotropin-Releasing Hormone (TRH). As such, its bioactivity is primarily mediated through interaction with the TRH receptor (TRHR), a G protein-coupled receptor (GPCR). This document provides detailed application notes and experimental protocols for key in vitro assays to characterize the bioactivity of this compound, including its binding affinity and functional potency at the TRH receptor.

The primary signaling pathway for the TRH receptor involves coupling to the Gq/11 protein, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These second messengers initiate a cascade of downstream cellular responses.[1][2][3] While predominantly coupled to Gq/11, TRH receptors may also interact with other G proteins, such as Gs, under certain conditions.[1][3]

Key In Vitro Bioactivity Assays for this compound

The bioactivity of this compound can be determined through a series of in vitro assays that assess its ability to bind to the TRH receptor and to elicit a functional cellular response. The most common and robust assays for this purpose are:

  • Competitive Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the TRH receptor.

  • Calcium Flux Assay: To measure the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following receptor activation.

  • cAMP Accumulation Assay: To investigate potential coupling of the TRH receptor to Gs or Gi signaling pathways in response to this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the TRH receptor, allowing for the determination of its binding affinity (Ki).

Experimental Protocol

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human TRH receptor (e.g., HEK293-TRHR or CHO-TRHR).

  • Radioligand: A high-affinity TRH receptor radioligand, such as [3H]-Methyl-TRH.

  • Non-specific Binding Control: A high concentration of unlabeled TRH (e.g., 10 µM).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the TRH receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of cell membrane preparation (typically 10-50 µg of protein).

    • 50 µL of serially diluted this compound or control (assay buffer for total binding, unlabeled TRH for non-specific binding).

    • 50 µL of radioligand at a concentration at or below its Kd.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[4]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled TRH) from the total binding (counts in the absence of competitor).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Data Presentation
CompoundRadioligandCell LineIC50 (nM)Ki (nM)
This compound[3H]-Methyl-TRHHEK293-TRHRValueValue
TRH (Control)[3H]-Methyl-TRHHEK293-TRHRValueValue
Illustrative table. Actual values to be determined experimentally.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare TRHR-expressing cell membranes Incubation Incubate membranes, radioligand, and this compound Membrane_Prep->Incubation Ligand_Prep Prepare radioligand and this compound dilutions Ligand_Prep->Incubation Filtration Filter and wash to separate bound/free ligand Incubation->Filtration Counting Scintillation counting Filtration->Counting IC50_Calc Determine IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for the Competitive Radioligand Binding Assay.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the TRH receptor. The potency of this compound is determined by its EC50 value.

Experimental Protocol

Materials:

  • Cell Line: A cell line stably expressing the human TRH receptor (e.g., HEK293-TRHR or CHO-TRHR).

  • Calcium Indicator Dye: A cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM, or Indo-1 AM).[6][7][8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional but recommended): An anion-exchange transport inhibitor to prevent the extrusion of the dye from the cells.

  • Test Compound: this compound, serially diluted.

  • Positive Control: A known TRH receptor agonist (e.g., TRH) or a calcium ionophore (e.g., ionomycin).

  • Instrumentation: A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation) or a flow cytometer.[6][9]

Procedure:

  • Cell Plating: Seed the TRHR-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.[8]

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium indicator dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for approximately 30 minutes in the dark.[8]

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's automated injectors to add the serially diluted this compound or control compounds to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.[7]

Data Analysis:

  • For each well, determine the peak fluorescence intensity after compound addition and subtract the baseline fluorescence.

  • Plot the change in fluorescence against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Data Presentation
CompoundCell LineEC50 (nM)Maximum Response (% of Control)
This compoundHEK293-TRHRValueValue
TRH (Control)HEK293-TRHRValue100%
Illustrative table. Actual values to be determined experimentally.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate TRHR-expressing cells Dye_Loading Load cells with calcium indicator dye Cell_Plating->Dye_Loading Baseline_Read Measure baseline fluorescence Dye_Loading->Baseline_Read Compound_Addition Inject this compound Baseline_Read->Compound_Addition Kinetic_Read Measure kinetic fluorescence change Compound_Addition->Kinetic_Read Peak_Response Calculate peak response Kinetic_Read->Peak_Response EC50_Calc Determine EC50 Peak_Response->EC50_Calc

Workflow for the Calcium Flux Assay.

cAMP Accumulation Assay

This assay is used to determine if this compound induces signaling through Gs (leading to cAMP accumulation) or Gi (leading to an inhibition of stimulated cAMP levels).

Experimental Protocol

Materials:

  • Cell Line: A cell line stably expressing the human TRH receptor.

  • cAMP Assay Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a luciferase-based reporter (e.g., GloSensor).[10][11]

  • Stimulation Buffer: As recommended by the assay kit manufacturer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[12]

  • Test Compound: this compound, serially diluted.

  • Gs Pathway Control: A known Gs-coupled receptor agonist or forskolin (a direct activator of adenylyl cyclase).

  • Gi Pathway Control: For Gi analysis, cells are co-stimulated with forskolin and the test compound.

Procedure (Example using an HTRF-based assay):

  • Cell Preparation: Harvest and resuspend TRHR-expressing cells in stimulation buffer containing a PDE inhibitor.

  • Assay Setup (Gs Agonist Mode):

    • Dispense cells into a 384-well low-volume white plate.

    • Add serially diluted this compound or control compounds.

  • Assay Setup (Gi Agonist Mode):

    • Dispense cells into the plate.

    • Add a fixed concentration of forskolin (predetermined to give a submaximal response) along with the serially diluted this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate) and incubate as per the manufacturer's protocol.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

  • Calculate the HTRF ratio (e.g., Emission at 665 nm / Emission at 620 nm) and normalize the data.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs activation) or IC50 (for Gi-mediated inhibition of forskolin-stimulated cAMP).

Data Presentation
Assay ModeCompoundCell LineEC50/IC50 (nM)Effect
Gs (Activation)This compoundHEK293-TRHRValuecAMP Accumulation
Gi (Inhibition)This compoundHEK293-TRHRValueInhibition of Forskolin-stimulated cAMP
Illustrative table. Actual values to be determined experimentally.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Prep Prepare TRHR-expressing cells in buffer with PDE inhibitor Stimulation Stimulate cells with This compound (+/- Forskolin) Cell_Prep->Stimulation Compound_Prep Prepare this compound dilutions Compound_Prep->Stimulation Lysis_Detection Lyse cells and add detection reagents Stimulation->Lysis_Detection Incubation Incubate for signal development Lysis_Detection->Incubation Measurement Measure signal (e.g., HTRF ratio) Incubation->Measurement EC50_IC50_Calc Determine EC50/IC50 Measurement->EC50_IC50_Calc

Workflow for the cAMP Accumulation Assay.

This compound Signaling Pathway

The binding of this compound to the TRH receptor is expected to initiate a signaling cascade analogous to that of endogenous TRH.

G This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

This compound's primary signaling pathway via the TRH receptor.

References

Troubleshooting & Optimization

Technical Support Center: Managing Adverse Events of Posatirelin in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Posatirelin" is not publicly available within the searched resources. Therefore, this technical support center has been created as a detailed template to guide researchers, scientists, and drug development professionals in managing adverse events for a hypothetical therapeutic agent. The methodologies, data, and pathways are representative examples derived from common practices in clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events observed with [Investigational Drug] in clinical studies?

A1: Based on pooled data from Phase I and II clinical trials, the most frequently reported adverse events (AEs) are generally mild to moderate in severity. These commonly include gastrointestinal disturbances (nausea, diarrhea), transient headaches, and injection site reactions. A summary of the incidence of these events compared to placebo is provided in the table below.

Q2: Are there any serious adverse events (SAEs) associated with [Investigational Drug]?

A2: Serious adverse events are rare. Events such as hypersensitivity reactions and significant elevations in liver enzymes have been reported in a small number of participants. Any suspected SAE should be immediately reported to the study sponsor and the Institutional Review Board (IRB) to ensure participant safety and regulatory compliance.

Q3: What is the recommended course of action if a research participant experiences a severe adverse event?

A3: In the event of a severe adverse event, the first priority is to ensure the participant's safety, which may require discontinuation of the investigational drug and administration of appropriate medical treatment. The event must be documented in detail and reported to the principal investigator, the study sponsor, and the relevant ethics committee or IRB within 24 hours. The protocol for managing SAEs, including unblinding procedures if necessary, is outlined in the clinical trial protocol.

Q4: How should injection site reactions be managed?

A4: For mild to moderate injection site reactions, such as redness, swelling, or pain, a cold compress can be applied to the area. Over-the-counter analgesics may be considered for pain relief, in accordance with the study protocol. Participants should be instructed to rotate injection sites. If the reaction is severe or persistent, the study physician should be consulted.

Q5: What is the known mechanism of action of [Investigational Drug] and how might it relate to the observed adverse events?

A5: [Investigational Drug] is a selective antagonist of the [Hypothetical Receptor Name] receptor. This receptor is primarily expressed in [Tissue/Cell Type], but also has lower levels of expression in the gastrointestinal tract and vascular smooth muscle. The observed gastrointestinal side effects may be due to off-target engagement of the receptor in the gut. The diagram below illustrates the proposed signaling pathway.

cluster_cell Target Cell Drug Drug Receptor Receptor Drug->Receptor blocks G_Protein G-Protein Receptor->G_Protein activation Effector Effector Enzyme G_Protein->Effector modulation Second_Messenger Second Messenger Effector->Second_Messenger production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Proposed Signaling Pathway of [Investigational Drug].

Troubleshooting Guides for Adverse Event Management

This section provides systematic guidance for managing specific adverse events that may be encountered during a clinical study.

Issue 1: Participant reports persistent nausea and vomiting.

  • Initial Assessment:

    • Evaluate the severity and frequency of the symptoms.

    • Review the participant's concomitant medications and diet.

    • Assess for signs of dehydration.

  • Management Protocol:

    • Mild Symptoms: Advise the participant to take the investigational drug with food. Suggest small, frequent meals and avoidance of spicy or fatty foods.

    • Moderate to Severe Symptoms: Consider a temporary dose reduction or interruption of the investigational drug, as per the protocol. Administer antiemetic medication if clinically indicated. Monitor fluid and electrolyte balance.

    • Documentation: Record all symptoms, interventions, and outcomes in the participant's case report form.

Issue 2: Elevated liver function tests (LFTs) are detected during routine monitoring.

  • Initial Assessment:

    • Confirm the abnormal LFT results with a repeat test.

    • Take a detailed history of alcohol consumption and use of other medications, including over-the-counter products and herbal supplements.

    • Perform a physical examination to check for signs of liver injury (e.g., jaundice, hepatomegaly).

  • Management Protocol:

    • Asymptomatic, Mild Elevation (<3x ULN): Continue the investigational drug with increased monitoring frequency (e.g., weekly LFTs).

    • Significant Elevation (>3x ULN): Temporarily suspend the investigational drug. Conduct further investigations, including a full liver panel and viral hepatitis serology.

    • Symptomatic Elevation or Jaundice: Immediately discontinue the investigational drug and refer the participant for specialist hepatological evaluation.

    • Reporting: Report all significant LFT elevations to the sponsor and IRB as per the study protocol.

Quantitative Data on Adverse Events

The following table summarizes the incidence of treatment-emergent adverse events reported in the integrated safety analysis of two Phase II studies.

Adverse Event[Investigational Drug] (N=250)Placebo (N=250)
n (%) n (%)
Gastrointestinal Disorders
Nausea50 (20.0)25 (10.0)
Diarrhea35 (14.0)15 (6.0)
Vomiting20 (8.0)8 (3.2)
Nervous System Disorders
Headache45 (18.0)30 (12.0)
Dizziness22 (8.8)10 (4.0)
General Disorders
Fatigue30 (12.0)20 (8.0)
Injection Site Reaction62 (24.8)12 (4.8)

Experimental Protocols

Protocol: Monitoring of Liver Function

  • Objective: To monitor for potential hepatotoxicity of the investigational drug.

  • Procedure:

    • Collect a venous blood sample (5 mL) into a serum separator tube at screening, baseline, and at weeks 2, 4, 8, and 12 of treatment.

    • Centrifuge the sample at 1500 x g for 10 minutes to separate the serum.

    • Analyze the serum for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin using a validated automated clinical chemistry analyzer.

    • Record all results in the electronic Case Report Form (eCRF).

    • Any values exceeding the upper limit of normal (ULN) should be flagged for review by the study physician.

cluster_workflow Liver Function Monitoring Workflow Collect 1. Collect Venous Blood Centrifuge 2. Centrifuge Sample Collect->Centrifuge Analyze 3. Analyze Serum Centrifuge->Analyze Record 4. Record Results in eCRF Analyze->Record Flag 5. Flag Abnormal Results Record->Flag Review 6. Physician Review Flag->Review

Caption: Experimental Workflow for Liver Function Monitoring.

Posatirelin Technical Support Center: Optimizing Dosage and Minimizing Endocrine Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Posatirelin, with a focus on optimizing dosage to achieve desired central nervous system (CNS) effects while minimizing endocrine side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Thyrotropin-Releasing Hormone (TRH)?

A1: this compound (also known as L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide or RGH-2202) is a synthetic analog of TRH. While it binds to TRH receptors, it has been designed to have more potent and prolonged effects on the central nervous system compared to its hormonal effects on the pituitary gland.[1] This characteristic makes it a subject of research for neurological and cognitive conditions, as it may offer therapeutic benefits with a reduced endocrine side effect profile compared to native TRH.

Q2: What are the primary endocrine effects observed with this compound administration?

A2: The primary endocrine effect of TRH analogs is the stimulation of Thyroid-Stimulating Hormone (TSH) release from the pituitary gland. In a study with healthy elderly subjects, a 10 mg/day intramuscular dose of this compound for 7 days resulted in a progressive reduction in basal TSH levels.[2] However, this study did not observe significant changes in free triiodothyronine (FT3) and free thyroxine (FT4), which remained within the normal range.[2]

Q3: Does this compound affect other hormones like prolactin or cortisol?

A3: In the same study of healthy elderly subjects receiving 10 mg/day of this compound, the circadian rhythms of prolactin and cortisol were not influenced by the treatment.[2] This suggests a degree of selectivity in its action on the pituitary, though this may be dose-dependent.

Q4: What is the rationale for optimizing this compound dosage?

A4: The goal of dosage optimization is to find a therapeutic window that maximizes the desired CNS effects while keeping endocrine stimulation and any potential downstream effects (such as changes in thyroid hormone levels) to a minimum. As this compound is reported to be significantly more potent than TRH in its CNS actions, it is hypothesized that a dose lower than that which causes significant endocrine changes may be therapeutically effective for neurological indications.[3]

Data on Endocrine Effects of this compound

The following tables summarize the currently available data on the endocrine effects of this compound. It is important to note that comprehensive dose-ranging studies correlating specific doses with the magnitude of endocrine changes are limited in publicly available literature. The preclinical data provides a potential framework for dose-finding studies.

Table 1: Summary of Clinical Endocrine Effects of this compound

Dose (Human)Administration RouteDurationTSH ChangeFT3/FT4 ChangeProlactin/Cortisol ChangeTolerabilityReference
10 mg/dayIntramuscular7 daysProgressive reduction in basal levelsRemained within normal rangeNo influence on circadian rhythmsWell-tolerated, no significant adverse effects[2]

Table 2: Preclinical Dosage Information for this compound (Neurological Effects)

Note: The following doses were used in a study focused on neurological outcomes in rats. The endocrine effects at these dosages were not reported and should be determined experimentally.

Dose (Rat)Administration RouteDurationPrimary OutcomeEndocrine DataReference
1 mg/kgIntraperitoneal14 daysImproved neurological and cognitive deficitsNot Reported[3]
3 mg/kgIntraperitoneal14 daysImproved neurological and cognitive deficitsNot Reported[3]
10 mg/kgIntraperitoneal14 daysImproved neurological and cognitive deficitsNot Reported[3]

Experimental Protocols

Protocol 1: Rodent Model for Assessing Endocrine Response to this compound

This protocol provides a general framework for evaluating the endocrine effects of different this compound dosages in a rodent model.

1. Animal Model:

  • Use adult male Sprague-Dawley rats (250-300g).

  • House animals under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Allow for a one-week acclimatization period before the start of the experiment.

2. Dosing and Administration:

  • Prepare this compound in a sterile saline vehicle.

  • Administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Divide animals into dose groups (e.g., Vehicle control, 1 mg/kg, 3 mg/kg, 10 mg/kg this compound). The dose range can be adjusted based on preliminary studies.

  • Administer once daily for a predetermined period (e.g., 7 or 14 days).

3. Blood Sampling and Hormone Analysis:

  • Collect blood samples at baseline (before the first dose) and at specified time points post-administration (e.g., 1, 4, and 24 hours after the final dose).

  • Use a consistent sampling site (e.g., tail vein or saphenous vein) to minimize stress.

  • Process blood to separate serum or plasma and store at -80°C until analysis.

  • Analyze samples for TSH, prolactin, FT3, FT4, and corticosterone using commercially available ELISA or radioimmunoassay (RIA) kits validated for rodents.

4. Data Analysis:

  • Compare hormone levels between the vehicle control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Plot dose-response curves to visualize the relationship between this compound dosage and changes in hormone levels.

Visualizations

Posatirelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (TRH Analog) TRH_R TRH Receptor (GPCR) This compound->TRH_R Binds Gq Gq Protein TRH_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates TSH_synthesis TSH & Prolactin Synthesis & Secretion Ca_release->TSH_synthesis Leads to PKC->TSH_synthesis Leads to

Caption: Canonical TRH receptor signaling pathway activated by this compound.

Experimental_Workflow start Start: Animal Acclimatization groups Group Assignment (Vehicle, Dose 1, Dose 2, ...) start->groups baseline Baseline Blood Sampling groups->baseline dosing Daily this compound Administration (e.g., 7-14 days) baseline->dosing sampling Post-Dosing Blood Sampling (Multiple Time Points) dosing->sampling analysis Hormone Analysis (TSH, Prolactin, FT3, FT4, Cortisol) sampling->analysis stats Statistical Analysis & Dose-Response Modeling analysis->stats end End: Characterize Endocrine Profile stats->end

Caption: Workflow for assessing this compound's endocrine effects.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in baseline hormone levels - Stress from handling or environment.- Improper blood collection technique.- Circadian rhythm variations.- Ensure a proper acclimatization period.- Handle animals gently and consistently.- Collect baseline samples at the same time of day for all subjects.
No significant TSH response at expectedly high doses - Degradation of this compound.- Incorrect dosage calculation or administration.- Pituitary desensitization from previous exposure.- Prepare fresh this compound solutions for each experiment.- Double-check all calculations and injection volumes.- Ensure animals have not been previously exposed to TRH or its analogs.
Unexpected changes in FT3/FT4 despite minimal TSH alteration - Direct effect of this compound on the thyroid gland (unlikely but possible).- Assay interference.- Underlying health status of the animals.- Validate hormone assays for specificity.- Consider measuring thyroid hormone binding proteins.- Perform health checks on animals before and during the study.
Significant changes in prolactin or cortisol levels - Dose may be high enough to overcome selectivity.- Stress-induced hormone release.- Off-target effects.- Test a lower dose range to determine the threshold for these effects.- Refine handling and sampling procedures to minimize stress.- Review literature for other known effects of the specific TRH analog.

References

Technical Support Center: Posatirelin Long-Term Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Posatirelin, a synthetic analogue of thyrotropin-releasing hormone (TRH). The focus is on overcoming challenges encountered during long-term experimental and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a synthetic tripeptide analogue of thyrotropin-releasing hormone (TRH).[1] It is designed to have more potent central nervous system effects than hormonal effects.[1] Its primary mechanism of action is through the activation of TRH receptors (TRHR), which are G protein-coupled receptors.[2][3]

Q2: What are the main challenges in long-term this compound treatment?

Long-term treatment with peptide drugs like this compound presents several challenges:

  • Stability and Degradation: Peptides are susceptible to enzymatic degradation, hydrolysis, oxidation, and deamidation, which can reduce their efficacy over time.[4][5]

  • Formulation and Delivery: Due to their poor membrane permeability and rapid clearance, developing a stable formulation with a suitable long-term delivery method is crucial.[4][5][6]

  • Endocrine Effects: As a TRH analogue, long-term administration of this compound may lead to alterations in the hypothalamic-pituitary-thyroid (HPT) axis.[7][8]

  • Pharmacokinetics: The short half-life of peptides often necessitates frequent administration or the development of long-acting formulations.[5]

  • Immunogenicity: There is a potential for the development of anti-drug antibodies with long-term exposure to peptide therapeutics.[9]

Q3: What are the potential long-term effects of this compound on the endocrine system?

Studies on TRH and its analogues have shown that chronic treatment can down-regulate the pituitary-thyroid axis.[7][8] This may result in decreased levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3).[7][8] A short-term (7-day) study of this compound in healthy elderly subjects showed a progressive reduction in basal TSH levels, although FT3 and FT4 levels remained within the normal range.[10] Researchers should monitor thyroid function during long-term studies.

Troubleshooting Guides

Formulation and Stability Issues
Problem Possible Cause Troubleshooting Steps
Loss of biological activity in stored solutions. Degradation of the peptide due to improper storage conditions (temperature, pH, light exposure).- Store lyophilized peptide at -20°C or -80°C.- Reconstitute just before use.- For short-term storage of solutions, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[11]- Protect from light, as some amino acids are photosensitive.[12]
Precipitation or aggregation of the peptide in solution. Poor solubility at the working concentration or pH. The peptide sequence may have hydrophobic regions.- Test solubility in different buffer systems (e.g., PBS, Tris).- Adjust the pH of the buffer.- Use a sequence predictor tool to identify aggregation-prone regions and consider using additives like arginine or altering the formulation.[12]
Inconsistent results between batches of this compound. Variability in peptide purity or the presence of contaminants (e.g., trifluoroacetate - TFA).- Obtain a certificate of analysis for each batch, confirming purity by HPLC and mass spectrometry.- If possible, perform a bioassay to confirm the activity of each new batch.- Be aware that TFA from purification can affect cell proliferation assays.[11]
Experimental Design and Execution
Problem Possible Cause Troubleshooting Steps
High variability in in vivo results. Inconsistent dosing, rapid clearance of the peptide, or variable absorption.- Ensure accurate and consistent administration techniques (e.g., injection volume and site).- Consider using a delivery system that provides sustained release (e.g., osmotic pumps, microspheres).- Perform pharmacokinetic studies to determine the optimal dosing frequency.
Unexpected off-target effects in animal models. Endocrine effects due to the TRH analogue nature of this compound.- Monitor thyroid hormone levels (TSH, T3, T4) throughout the study.- Include a control group treated with native TRH to differentiate this compound-specific effects.- Observe for changes in metabolism, body weight, and activity levels.
Apparent development of tolerance or resistance to treatment. Down-regulation of TRH receptors due to chronic stimulation.- Consider intermittent dosing schedules (e.g., cyclical administration) to allow for receptor re-sensitization.[13]- Measure TRH receptor expression levels in target tissues at different time points.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution
  • Objective: To determine the stability of this compound in a specific buffer at various temperatures over time.

  • Materials:

    • Lyophilized this compound

    • Sterile buffer of choice (e.g., PBS, pH 7.4)

    • HPLC system with a C18 column

    • Mass spectrometer

    • Incubators set at 4°C, 25°C, and 37°C

  • Methodology:

    • Reconstitute lyophilized this compound in the chosen buffer to a final concentration of 1 mg/mL.

    • Aliquot the solution into sterile microcentrifuge tubes.

    • Place aliquots in incubators at 4°C, 25°C, and 37°C.

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each temperature.

    • Analyze the samples by reverse-phase HPLC to quantify the remaining parent peptide and detect any degradation products.

    • Use mass spectrometry to identify the mass of the degradation products.

    • Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.

Data Presentation

Table 1: Potential Endocrine Effects of Long-Term TRH Analogue Treatment
Parameter Observed Effect Potential Implication Reference
Serum TSHDecreasedDown-regulation of the HPT axis[7][8][10]
Serum T4DecreasedPotential for hypothyroidism with very high doses or prolonged treatment[7][8]
Serum T3DecreasedPotential for hypothyroidism with very high doses or prolonged treatment[7][8]
Serum GHDecreased (at high doses)May affect growth and metabolism[7][8]

Visualizations

This compound Signaling Pathway

Posatirelin_Signaling_Pathway This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds to Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuroprotection) PKC->Downstream Phosphorylates targets leading to

Caption: this compound activates the TRH receptor, leading to downstream signaling via the Gq/11-PLC pathway.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow start Start: Lyophilized this compound reconstitute Reconstitute in Buffer start->reconstitute aliquot Aliquot Samples reconstitute->aliquot incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) aliquot->incubate sample Sample at Time Points (0, 24, 48h, etc.) incubate->sample analyze Analyze by HPLC-MS sample->analyze quantify Quantify Parent Peptide & Identify Degradants analyze->quantify end End: Determine Degradation Rate quantify->end

Caption: Workflow for assessing the in-vitro stability of this compound under various temperature conditions.

References

Technical Support Center: Improving the Oral Bioavailability of Posatirelin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and drug development professionals working with Posatirelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally administered this compound formulations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions about the challenges of oral peptide delivery.

Q1: Why is the oral bioavailability of peptides like this compound inherently low?

The poor oral bioavailability of peptide drugs like this compound is primarily due to two major physiological barriers in the gastrointestinal (GI) tract:

  • Enzymatic Degradation: The GI tract is rich in proteolytic enzymes (e.g., pepsin in the stomach, trypsin and chymotrypsin in the small intestine) that rapidly degrade peptides into inactive amino acids and smaller fragments.[1][2][3]

  • Poor Intestinal Permeability: The intestinal epithelium acts as a significant barrier. Due to their relatively large size, hydrophilicity, and numerous hydrogen bond donors/acceptors, peptides like this compound cannot easily pass through the lipid-rich cell membranes (transcellular route). The tight junctions between epithelial cells also restrict the passage of large molecules (paracellular route).[2][3][4]

These barriers are summarized in the diagram below.

Oral_Peptide_Barriers Figure 1: Major Barriers to Oral Peptide Bioavailability OralAdmin Oral Administration of this compound Stomach Stomach (Low pH) Pepsin Degradation OralAdmin->Stomach Transit Intestine Small Intestine (Neutral pH) Trypsin/Chymotrypsin Degradation Stomach->Intestine Gastric Emptying Degradation Inactive Fragments Stomach->Degradation Enzymatic Degradation Epithelium Intestinal Epithelium (Absorption Barrier) Intestine->Epithelium Contact for Absorption Intestine->Degradation Enzymatic Degradation SystemicCirculation Systemic Circulation (Therapeutic Effect) Epithelium->SystemicCirculation Successful Permeation NoAbsorption Excretion Epithelium->NoAbsorption Poor Permeability

Figure 1: Major Barriers to Oral Peptide Bioavailability

Section 2: Troubleshooting Guide - Low Bioavailability in Experiments

This guide provides a structured approach to diagnosing and solving issues of low oral bioavailability observed in your experiments.

Problem: My novel oral this compound formulation demonstrates poor bioavailability and high variability in preclinical animal models.

This is a common challenge. The following questions will help you systematically troubleshoot the issue.

Q2: How can I determine if enzymatic degradation is the primary cause of low bioavailability and how can I prevent it?

Troubleshooting: First, confirm the extent of degradation.

  • Experiment: Perform an in vitro stability study using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) containing relevant enzymes (pepsin, trypsin, chymotrypsin).

  • Analysis: Measure the concentration of intact this compound over time using a suitable analytical method like HPLC-MS. Significant loss of the parent compound indicates enzymatic degradation.

Solutions:

  • Enzyme Inhibitors: Co-formulating with protease inhibitors can protect the peptide. However, broad-spectrum inhibitors can have off-target effects.[1][5]

  • pH Modification: Incorporating acidulants like citric acid can locally lower the pH in the small intestine, reversibly inhibiting the activity of key proteases like trypsin.[6][7]

  • Protective Encapsulation: Formulating this compound within delivery systems like nanoparticles or microemulsions can physically shield it from enzymatic attack.[2][8][9][10]

Q3: My formulation seems to protect this compound from degradation, but absorption remains low. How can I improve intestinal permeability?

Troubleshooting: If the peptide is stable but not absorbed, the formulation is failing to overcome the epithelial barrier.

  • Experiment: Use an in vitro model like Caco-2 cell monolayers to assess the apparent permeability coefficient (Papp) of your formulation. A low Papp value confirms poor membrane transport.

Solutions:

  • Permeation Enhancers (PEs): These excipients transiently open the tight junctions between epithelial cells (paracellular route) or disrupt the cell membrane (transcellular route) to allow peptide passage.[4][11][12] Common classes include medium-chain fatty acids (e.g., sodium caprate) and derivatives like SNAC (salcaprozate sodium).[12]

  • Nanoparticle-Based Systems: Polymeric or lipid-based nanoparticles can be absorbed by enterocytes through endocytosis, carrying the peptide drug with them.[8][10][13] Surface modifications can further target these nanoparticles to specific receptors on the intestinal wall.

  • Chemical Modification: Strategies like lipidation (attaching a fatty acid chain) can increase the lipophilicity of this compound, potentially improving its ability to cross cell membranes via the transcellular pathway.[5][6]

Q4: I am observing high inter-subject variability in my in vivo pharmacokinetic (PK) data. What are the potential causes?

Troubleshooting: High variability complicates data interpretation and can mask the true performance of a formulation.

Potential Causes & Solutions:

  • Formulation Issues:

    • Inhomogeneity: Ensure the drug and any functional excipients (like PEs) are uniformly distributed in the final dosage form.

    • Premature Release: If using an enteric-coated formulation, ensure the coating is robust enough to prevent premature drug release in the stomach but dissolves reliably in the small intestine.

  • Physiological Factors:

    • Food Effects: The presence or absence of food can significantly alter gastric emptying time, GI fluid composition, and enzymatic activity. Standardize feeding protocols for your animal studies (e.g., fasting overnight).

    • GI Transit Time: Variability in how long the formulation resides at the absorption site can lead to inconsistent results. Mucoadhesive polymers can be included to increase residence time.[1][14]

  • Animal Model:

    • Health Status: Ensure all animals are healthy and within a consistent weight range.

    • Dosing Technique: Refine the oral gavage technique to ensure consistent and accurate delivery to the stomach.

Section 3: Key Experimental Protocols & Workflows

Detailed protocols are essential for reproducible results. Below are standardized methodologies for key experiments.

Experimental Workflow for Evaluating a Novel Formulation

The following diagram outlines a logical workflow for developing and testing a new oral this compound formulation.

Experimental_Workflow Figure 2: Workflow for Oral Formulation Development cluster_0 Phase 1: Formulation & In Vitro Screening cluster_1 Phase 2: Preclinical In Vivo Testing cluster_2 Phase 3: Optimization F1 Formulation Design (e.g., Nanoparticles, PEs) S1 In Vitro Stability Assay (SGF/SIF) F1->S1 P1 In Vitro Permeability (e.g., Caco-2 Assay) S1->P1 A1 Animal Model Selection (e.g., Sprague-Dawley Rat) P1->A1 Promising Candidate PK1 Pharmacokinetic (PK) Study (Oral vs. IV Dosing) A1->PK1 D1 Data Analysis: Calculate Bioavailability (F%) PK1->D1 O1 Analyze Results: Identify Bottlenecks (Degradation vs. Permeation) D1->O1 O2 Iterate & Refine Formulation O1->O2 O2->F1 New Design Cycle

Figure 2: Workflow for Oral Formulation Development
Protocol 1: In Vitro Permeability Assessment Using Caco-2 Cell Monolayers

This assay is the gold standard for predicting intestinal drug absorption in vitro.[15]

Objective: To determine the apparent permeability coefficient (Papp) of this compound formulations.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days until they form a differentiated, polarized monolayer with well-defined tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²).

  • Experiment Setup:

    • Carefully wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test formulation (this compound dissolved in HBSS) to the apical (AP) side (donor compartment).

    • Add fresh HBSS to the basolateral (BL) side (receiver compartment).

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL compartment. Replace the removed volume with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the BL samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor compartment.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This study is essential for determining the absolute oral bioavailability of a formulation.

Objective: To compare the plasma concentration-time profiles of this compound after oral (PO) and intravenous (IV) administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.

  • Group 1 (IV Administration):

    • Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

    • Collect blood samples (approx. 100 µL) from the jugular vein at specified time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant and protease inhibitors.

  • Group 2 (Oral Administration):

    • Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.

    • Collect blood samples at the same time points as the IV group.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Quantification: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both groups.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both PO and IV routes using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the formula:

      • F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Section 4: Data Interpretation and Decision Making

Data Presentation: Comparing Formulation Strategies

Summarizing your results in a clear table is crucial for comparing the efficacy of different formulation approaches.

Formulation IDStrategyIn Vitro Papp (Caco-2) (x 10⁻⁶ cm/s)In Vivo Rat Cmax (ng/mL)In Vivo Rat AUC₀-t (ng·h/mL)In Vivo Rat Bioavailability (F%)
F1 (Control)This compound in Saline0.1 ± 0.05Not DetectedNot Detected< 0.1%
F2This compound + Citric Acid0.1 ± 0.085.2 ± 2.110.5 ± 5.50.5%
F3This compound + SNAC (PE)1.5 ± 0.425.8 ± 9.348.2 ± 15.12.2%
F4This compound in Nanoparticles0.9 ± 0.331.5 ± 11.275.6 ± 20.83.5%
F5Nanoparticles + SNAC2.8 ± 0.660.1 ± 18.5155.3 ± 45.27.1%

Table 1: Example comparative data for different oral this compound formulations. Data are representative examples shown as mean ± SD.

Q5: My in vitro results with a permeation enhancer (e.g., F3) showed a significant increase in permeability, but the in vivo bioavailability is still modest. Why is there a discrepancy?

This is a critical question in drug development and highlights the limitations of in vitro models.

  • In Vitro vs. In Vivo Complexity: Caco-2 monolayers lack a mucus layer, the complex fluid dynamics of the GI tract, and the presence of metabolic enzymes and efflux transporters at physiological levels.

  • Dilution in the GI Tract: The concentration of the permeation enhancer at the intestinal wall in vivo may be much lower than the concentration used in vitro due to dilution by GI fluids.[16] The PE and the drug must be present at the site of absorption at the same time and at sufficient concentrations to be effective.

  • Rapid Absorption of PE: Some permeation enhancers are absorbed into the bloodstream more quickly than the peptide they are meant to help, reducing their effective time window.[17]

  • Metabolism: The drug may be metabolized by enzymes in the gut wall (enterocytes) or the liver (first-pass metabolism) after absorption, which is not accounted for in the Caco-2 model.

The troubleshooting diagram below provides a logical path for addressing such discrepancies.

Troubleshooting_Tree Figure 3: Troubleshooting Discrepancies Between In Vitro & In Vivo Data Start Start: High In Vitro Permeability Low In Vivo Bioavailability Q1 Is the formulation stable in GI fluids in vivo? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Is the PE concentration at the absorption site sufficient? A1_Yes->Q2 S1 Action: Improve protection (e.g., enteric coating, encapsulation) A1_No->S1 A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Q3 Is first-pass (hepatic) metabolism a factor? A2_Yes->Q3 S2 Action: Increase PE dose or use mucoadhesive polymers to increase residence time. A2_No->S2 A3_Yes Yes Q3->A3_Yes   A3_No No Q3->A3_No   S3 Action: Investigate lymphatic uptake (e.g., lipid-based formulations) to bypass the liver. A3_Yes->S3 End Outcome: Re-evaluate refined formulation in vivo A3_No->End

References

Technical Support Center: Posatirelin Treatment Protocols for Dementia Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Posatirelin in preclinical dementia studies. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the context of dementia?

This compound (also known as L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide) is a synthetic tripeptide analogue of the endogenous neuropeptide, thyrotropin-releasing hormone (TRH).[1] It has been investigated for its potential therapeutic effects in dementia due to its cholinergic, catecholaminergic, and neurotrophic properties.[2][3] Unlike TRH, this compound is designed to have more potent central nervous system effects with reduced hormonal activity.[1] Its proposed mechanism in dementia involves modulating neurotransmitter systems implicated in cognitive function and exerting neuroprotective and neurotrophic effects.[2][4]

Q2: Are there established clinical treatment protocols for this compound in different types of dementia?

Clinical studies of this compound have primarily focused on Alzheimer's disease and vascular dementia. In these studies, a typical protocol involved intramuscular administration.[3][4] One multicenter, double-blind study involving patients with Alzheimer's and vascular dementia found no significant difference in the therapeutic effect of this compound between the two types of dementia, suggesting that at a clinical level, protocol adjustments may not be necessary.[3] However, it is important to note that the available research is limited.

Q3: Is there any information on the use of this compound for Lewy Body Dementia (LBD)?

Q4: What are the known side effects of this compound in clinical trials?

In clinical trials, this compound has been generally well-tolerated.[3] Reported adverse events were typically non-serious and included nausea, gastric pain, and palpitations.[2]

Quantitative Data Summary

The following table summarizes typical dosing information from published clinical studies on this compound for dementia.

Dementia Type(s)DosageAdministration RouteTreatment DurationKey FindingsReference
Alzheimer's DiseaseNot specified in abstractIntramuscular (daily)3 monthsImproved scores on GBS Rating Scale assessing intellectual and emotional impairments, orientation, memory, and activities of daily living compared to citicoline and ascorbic acid.[3]
Vascular Dementia10 mg/mlIntramuscular (daily)12 weeksSignificant improvement in intellectual performance, orientation, motivation, and memory compared to placebo.[4][4]
Alzheimer's Disease & Vascular DementiaNot specified in abstractIntramuscular (daily)3 monthsSignificant improvements in cognitive and functional abilities; no difference in efficacy between the two dementia types.[3][3]

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound in Neurons

Posatirelin_Signaling This compound This compound TRH_R TRH Receptor This compound->TRH_R Binds to Gq_11 Gq/11 TRH_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Neurotrophic_output Neurotrophic Effects (e.g., Neurite Outgrowth) Ca_release->Neurotrophic_output Cholinergic_output Increased Acetylcholine Release PKC->Cholinergic_output Catecholaminergic_output Modulation of Catecholamine Release PKC->Catecholaminergic_output Posatirelin_Workflow cluster_preclinical Preclinical Model cluster_assessment Assessment Dementia_Model Select Dementia Model (e.g., AD, VaD, LBD transgenic mice) Treatment_Group This compound Treatment Group Dementia_Model->Treatment_Group Vehicle_Group Vehicle Control Group Dementia_Model->Vehicle_Group Behavioral Behavioral Testing (e.g., Morris Water Maze, Y-Maze) Treatment_Group->Behavioral Biochemical Biochemical Assays (e.g., AChE activity, Western Blot for α-synuclein) Treatment_Group->Biochemical Histological Histological Analysis (e.g., Neurite outgrowth, Plaque/Tangle staining) Treatment_Group->Histological Vehicle_Group->Behavioral Vehicle_Group->Biochemical Vehicle_Group->Histological Data_Analysis Data Analysis and Comparison Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

References

Troubleshooting inconsistent results in Posatirelin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Posatirelin. Given that this compound is a thyrotropin-releasing hormone (TRH) analogue, this guide also includes broader advice applicable to peptide-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound experiment is yielding inconsistent or no results. What are the common initial troubleshooting steps?

A1: Inconsistent results in peptide experiments can stem from a variety of factors. Here is a checklist of initial steps to take:

  • Peptide Integrity and Storage: Confirm the proper storage of your this compound stock. Peptides should be stored at -20°C or lower and protected from light.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation.[1] When preparing solutions, use sterile buffers.[1]

  • Solubility Issues: Ensure that this compound is fully dissolved. Poor solubility can lead to a lower effective concentration and aggregation. It is recommended to perform a solubility test to determine the optimal buffer and pH for dissolution.[1]

  • Peptide Purity and Concentration: Verify the purity of your this compound sample. Impurities, such as truncated sequences from synthesis, can interfere with your assay.[1] Also, double-check your peptide concentration calculations, accounting for the net peptide content versus the total peptide content.[1]

  • Experimental Controls: Ensure you are using appropriate positive and negative controls in your experiments to validate your assay's performance.

Q2: I am observing unexpected cellular responses or toxicity in my cell-based assays with this compound. What could be the cause?

A2: Unforeseen cellular effects can often be attributed to contaminants in the peptide preparation.

  • Endotoxin Contamination: Lipopolysaccharides (endotoxins) from gram-negative bacteria are common contaminants in peptide synthesis and can trigger unwanted immune responses, even at low concentrations.[1] This can lead to variable results in immunological or cell-based assays.[1] Using endotoxin-free reagents and testing your peptide for endotoxin levels is crucial.

  • Trifluoroacetic Acid (TFA) Contamination: TFA is frequently used in peptide purification and can remain as a counter-ion in the final product.[1] Residual TFA can be cytotoxic and inhibit cell proliferation in some assays.[1] If you suspect TFA interference, consider using a peptide preparation with a different counter-ion or a salt-free version.

Q3: How can I minimize peptide degradation during my experiments?

A3: Peptides like this compound are susceptible to enzymatic and chemical degradation. Here are some strategies to enhance stability:

  • Work on Ice: Perform dilutions and experimental setup on ice to minimize enzymatic activity.

  • Use Protease Inhibitors: For experiments involving cell lysates or serum, consider adding a protease inhibitor cocktail to your buffers.

  • pH and Buffer Choice: The choice of buffer and pH can significantly impact peptide stability. Avoid harsh pH conditions unless specified for a particular protocol.

  • Aliquot Stocks: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles of the main stock.[1]

Q4: My in vivo experiments with this compound are showing low bioavailability. How can this be addressed?

A4: Poor bioavailability is a common challenge for peptide drugs due to their rapid clearance and degradation.[2][] While modifying the this compound molecule itself isn't feasible for the end-user, optimizing the experimental design can help:

  • Route of Administration: The route of administration significantly impacts bioavailability. Investigate different routes (e.g., subcutaneous, intravenous) if your current method is not yielding expected results.

  • Formulation: The formulation of the peptide can be optimized to protect it from degradation and enhance absorption. While complex, simple adjustments to the vehicle solution might be possible.

  • Pharmacokinetic Studies: If feasible, conduct pilot pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model system.

Experimental Protocols

While specific, detailed protocols for this compound are not widely published, the following are generalized methodologies for key experiments involving TRH analogues.

Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a compound like this compound for TRH receptors (TRH-R1 and TRH-R2).[4]

Materials:

  • HEK 293 cells stably expressing TRH-R1 or TRH-R2

  • [3H][Me-His]-TRH (radioligand)

  • Binding buffer (e.g., Tris-HCl based buffer with BSA and protease inhibitors)

  • This compound (or other competitor) at various concentrations

  • Scintillation fluid and counter

Methodology:

  • Culture and harvest the HEK 293 cells expressing the target receptor.

  • Prepare cell membranes by homogenization and centrifugation.

  • In a multi-well plate, add a fixed concentration of the radioligand ([3H][Me-His]-TRH).

  • Add varying concentrations of unlabeled this compound to compete for binding.

  • Add the cell membrane preparation to each well.

  • Incubate at a specified temperature and duration to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to calculate the Ki (inhibition constant) of this compound.

In Vivo Assessment of Analeptic Activity

This is a generalized protocol to assess the central nervous system effects of TRH analogues, such as their ability to antagonize pentobarbital-induced sleep.[4]

Materials:

  • Laboratory mice (e.g., Swiss albino)

  • Pentobarbital solution

  • This compound solution at various doses

  • Vehicle control (e.g., saline)

Methodology:

  • Acclimate the mice to the experimental environment.

  • Administer different doses of this compound (or vehicle control) to separate groups of mice via a chosen route (e.g., intraperitoneal).

  • After a set pre-treatment time, administer a sleep-inducing dose of pentobarbital to each mouse.

  • Record the time of loss of the righting reflex (onset of sleep) and the time of its recovery (awakening).

  • The duration of sleep is calculated as the time between the loss and recovery of the righting reflex.

  • Compare the sleep duration in the this compound-treated groups to the vehicle control group to determine the analeptic effect.

Data Presentation

The following table summarizes binding affinities for some TRH analogues at TRH-R1 and TRH-R2, as an example of how such data can be presented. Note that specific data for this compound was not available in the searched literature.

CompoundTRH-R1 Ki (µM)TRH-R2 Ki (µM)Selectivity (R1/R2)
TRH~0.017~0.016~1
Analogue 21a0.170.01610.6

Data adapted from a study on novel TRH analogues.[4]

Visualizations

This compound (TRH Analogue) Signaling Pathway

Posatirelin_Signaling This compound This compound (TRH Analogue) TRHR TRH Receptor (TRH-R1/TRH-R2) This compound->TRHR Binds to Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: this compound, as a TRH analogue, activates the Gq/11 pathway.

General Experimental Workflow for Peptide-based Assays

Peptide_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Peptide_Prep Peptide Preparation (Storage, Dissolution) Incubation Incubation/ Treatment Peptide_Prep->Incubation Cell_Prep Cell/Tissue Preparation Cell_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Data_Collection Data Collection Incubation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Troubleshooting Troubleshooting/ Optimization Data_Analysis->Troubleshooting If inconsistent Troubleshooting->Peptide_Prep Iterate

Caption: A generalized workflow for conducting peptide-based experiments.

References

Validation & Comparative

Posatirelin vs. Placebo in Double-Blind Controlled Dementia Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Posatirelin versus placebo in the treatment of dementia, based on available data from double-blind, placebo-controlled clinical trials. This compound (l-pyro-2-aminoadipyl-l-leucyl-l-prolinamide) is a synthetic analog of thyrotropin-releasing hormone (TRH) that has been investigated for its potential neurotrophic, cholinergic, and catecholaminergic properties in neurodegenerative diseases.[1] This document synthesizes findings on its efficacy and safety, details the experimental protocols of key studies, and visualizes its proposed mechanism of action.

Efficacy in Dementia: Summary of Clinical Trial Data

Two key multicenter, double-blind, placebo-controlled trials have evaluated the efficacy of this compound in patients with dementia. One study focused on a population with vascular dementia, while the other included patients with both Alzheimer's disease and vascular dementia.

Quantitative Data from Clinical Trials

While the abstracts of the key clinical trials report statistically significant improvements with this compound treatment, the specific quantitative data (e.g., mean change from baseline, standard deviation, and p-values for all reported outcomes) were not available in the public domain at the time of this review. The following tables summarize the available qualitative and descriptive data.

Table 1: Efficacy of this compound in Vascular Dementia

Outcome MeasureThis compound GroupPlacebo GroupSource
Gottfries-Bråne-Steen (GBS) Rating Scale Significant improvement in intellectual performance, orientation, motivation, and memory.No significant improvement reported.[2]
Randt Memory Test Significant improvement in acquisition score and memory index.No significant improvement reported.[2]
Toulouse-Piéron Attention Test Improvement noted (significance not specified in abstract).No significant improvement reported.[2]

Table 2: Efficacy of this compound in Alzheimer's and Vascular Dementia

Outcome MeasureThis compound GroupPlacebo GroupSource
Gottfries-Bråne-Steen (GBS) Rating Scale Significant differences in favor of this compound.Less improvement compared to this compound.[3]
Rey Memory Test Significant differences in favor of this compound.Less improvement compared to this compound.[3]

Safety and Tolerability

Across the reviewed studies, this compound was reported to be well-tolerated.

Table 3: Adverse Events

Study PopulationThis compound GroupPlacebo GroupMost Frequent Adverse Events in this compound GroupSource
Alzheimer's & Vascular Dementia7.3% incidence of adverse events.Not specified.Nausea, gastric pain, palpitation.[3]
Vascular DementiaReported as "good tolerability."Reported as "good tolerability."Not specified.[2]

Experimental Protocols

The methodologies of the two primary double-blind, placebo-controlled trials are detailed below.

Trial 1: this compound in Vascular Dementia
  • Study Design: A multicenter, parallel-group, double-blind, placebo-controlled clinical study.[2]

  • Patient Population: Patients with a diagnosis of probable vascular dementia according to the NINDS-AIREN criteria.[2]

  • Treatment Protocol:

    • A two-week, single-blind, run-in phase with a daily oral placebo.[2]

    • A 12-week double-blind treatment phase with either this compound (10 mg/ml) or placebo, administered intramuscularly once daily.[2]

    • A one-month follow-up period after treatment withdrawal.[2]

  • Primary Efficacy Measures:

    • Gottfries-Bråne-Steen (GBS) Rating Scale for dementia.[2]

    • Randt Memory Test.[2]

    • Toulouse-Piéron Attention Test.[2]

  • Statistical Analysis: Analysis of variance and covariance were used to evaluate the data.[2]

G cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment 12-Week Double-Blind Treatment cluster_followup Follow-up p1 Patient Recruitment (Probable Vascular Dementia - NINDS-AIREN) p2 2-Week Single-Blind Oral Placebo Run-in p1->p2 rand Randomization p2->rand treat_pos This compound (10 mg/ml IM, once daily) rand->treat_pos Group 1 treat_pla Placebo (IM, once daily) rand->treat_pla Group 2 fup 1-Month Post-Treatment Follow-up treat_pos->fup treat_pla->fup

Caption: Experimental workflow for the this compound in vascular dementia trial.

Trial 2: this compound in Alzheimer's and Vascular Dementia
  • Study Design: A multicenter, double-blind, placebo-controlled study.[3]

  • Patient Population: Elderly patients with a diagnosis of Alzheimer's disease (NINCDS-ADRDA criteria) or vascular dementia (NINDS-AIREN criteria).[3] A total of 360 patients were randomized.[3]

  • Treatment Protocol:

    • A two-week run-in phase with a daily oral placebo.[3]

    • A three-month double-blind treatment phase with either this compound or placebo, administered intramuscularly once daily.[3]

  • Primary Efficacy Measures:

    • Gottfries-Bråne-Steen (GBS) Rating Scale.[3]

  • Secondary Efficacy Measures:

    • Rey Memory Test.[3]

  • Safety Monitoring: Laboratory tests, vital signs, and adverse events were monitored throughout the study.[3]

Mechanism of Action: Proposed Signaling Pathway

This compound is a synthetic analog of thyrotropin-releasing hormone (TRH) and is believed to exert its effects through TRH receptors.[1] These receptors are G-protein coupled and their activation is thought to initiate a signaling cascade that modulates neuronal activity and promotes neurotrophic effects. The proposed pathway involves the activation of Phospholipase C, leading to downstream effects on intracellular calcium and Protein Kinase C, which can then influence the MAPK/ERK pathway, ultimately affecting gene transcription and neuronal function.

G pos This compound (TRH Analog) trhr TRH Receptor (Gq/11-coupled) pos->trhr plc Phospholipase C (PLC) trhr->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca induces pkc Protein Kinase C (PKC) dag->pkc activates ca->pkc co-activates mapk MAPK/ERK Pathway pkc->mapk activates gene Gene Transcription (Neurotrophic Factors) mapk->gene promotes neuro Modulation of Cholinergic & Monoaminergic Systems gene->neuro leads to

Caption: Proposed signaling pathway for this compound in neurons.

Conclusion

The available evidence from double-blind, placebo-controlled trials suggests that this compound may offer benefits in improving cognitive and functional abilities in patients with vascular dementia and Alzheimer's disease.[2][3] The treatment was reported to be well-tolerated. However, a significant limitation in the current body of literature is the lack of publicly available, detailed quantitative data from these trials, which would be necessary for a more robust meta-analysis and a deeper understanding of the magnitude of the treatment effect. Further research with transparent reporting of quantitative outcomes is warranted to fully elucidate the therapeutic potential of this compound in the management of dementia.

References

A Comparative Analysis of the Neurotrophic Effects of Posatirelin and Taltirelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posatirelin and Taltirelin are both synthetic analogs of the thyrotropin-releasing hormone (TRH) that have been investigated for their therapeutic potential in neurological disorders. While both compounds share a common origin as TRH mimics, the available preclinical and clinical data reveal distinct profiles regarding their neurotrophic effects. This guide provides a comprehensive comparison of this compound and Taltirelin, focusing on their mechanisms of action, supporting experimental data, and the signaling pathways implicated in their neuroprotective and neurotrophic properties.

At a Glance: Key Differences in Neurotrophic Profiles

FeatureThis compoundTaltirelin
Primary Research Focus Primarily investigated in clinical settings for dementia and Alzheimer's disease.[1][2]Extensively studied in preclinical models of neurodegenerative diseases, particularly Parkinson's disease and spinocerebellar degeneration.[3]
Reported Effects Described as having neurotrophic, cholinergic, and catecholaminergic properties.[1]Demonstrates neuroprotective, anti-apoptotic, and antioxidative effects; promotes neuronal survival and has the potential to enhance neurite outgrowth.[4]
Available Data Limited publicly available quantitative preclinical data on direct neurotrophic effects.Robust quantitative preclinical data on neuronal viability, reduction of apoptotic markers, and neuroprotective efficacy.
Mechanism of Action Acts as a TRH analog with more pronounced central nervous system effects than hormonal effects.[1]Functions as a TRH receptor agonist, activating downstream signaling pathways such as the MAPK/ERK pathway.[2][5]

Quantitative Comparison of Neurotrophic Effects

A significant disparity exists in the publicly available quantitative preclinical data for this compound and Taltirelin. While Taltirelin has been the subject of numerous in vitro and in vivo studies yielding specific metrics of its neurotrophic and neuroprotective efficacy, similar detailed preclinical data for this compound is not as readily available in the scientific literature. The focus of this compound research appears to have been more heavily weighted towards clinical outcomes in dementia.

Taltirelin: Preclinical Neuroprotective and Neurotrophic Data

The following table summarizes key quantitative findings from preclinical studies on Taltirelin, primarily in models of Parkinson's disease.

ParameterExperimental ModelTreatmentKey FindingsReference
Neuronal Viability SH-SY5Y cells treated with MPP+ (neurotoxin)5 µM TaltirelinIncreased cell viability by 13.58% (50 µM MPP+) and 11.06% (100 µM MPP+).
SH-SY5Y cells treated with rotenone (neurotoxin)5 µM TaltirelinIncreased cell viability by 19.26% (25 µM rotenone) and 23.78% (50 µM rotenone).
Apoptosis Reduction SH-SY5Y cells treated with MPP+5 µM TaltirelinDecreased nuclear condensation by 46.37%.
SH-SY5Y cells treated with rotenone5 µM TaltirelinDecreased nuclear condensation by 36.52% (25 µM) and 42.99% (50 µM).
Pathological Marker Reduction SH-SY5Y cells treated with MPP+ or rotenone5 µM TaltirelinReduced levels of hyperphosphorylated tau (p-tau S396) and cleaved alpha-synuclein (N103).
Dopaminergic Neuron Protection MPTP-induced Parkinson's disease mouse model0.2 mg/kg and 1 mg/kg TaltirelinSignificantly preserved dopaminergic neurons in the substantia nigra.
Neurite Outgrowth Rat embryo ventral spinal cord culturesTaltirelinEnhanced neurite outgrowth.[4]

Mechanisms of Action and Signaling Pathways

Both this compound and Taltirelin exert their effects as TRH analogs, but the elucidated downstream signaling pathways differ in the available literature.

This compound

This compound is characterized by its neurotrophic, cholinergic, and catecholaminergic properties.[1] Animal studies have indicated its potential to improve cognitive and behavioral functions.[1] However, the specific intracellular signaling cascades that mediate its neurotrophic effects have not been extensively detailed in publicly accessible research. Its mechanism is broadly described as modulating the central nervous system with greater potency than its hormonal effects.[1]

Taltirelin

Taltirelin acts as a TRH receptor agonist.[2] Upon binding to its receptor, it initiates a cascade of intracellular events. Notably, the MAPK/ERK signaling pathway has been implicated in its neuroprotective effects. Activation of ERK1/2 is associated with anti-apoptotic processes. Furthermore, recent studies have pointed to the involvement of the TRHR-MAPK-RARα-DRD2 pathway in its mechanism of action, particularly in the context of Parkinson's disease.[2] Taltirelin has also been shown to increase the synthesis of nerve growth factors and exert anti-apoptotic and antioxidative effects, contributing to neuronal survival.[4]

Taltirelin_Signaling_Pathway Taltirelin Taltirelin TRHR TRH Receptor Taltirelin->TRHR MAPK_pathway MAPK/ERK Pathway TRHR->MAPK_pathway NGF_synthesis Increased Nerve Growth Factor Synthesis TRHR->NGF_synthesis RARa RARα MAPK_pathway->RARa Neuroprotection Neuroprotection (Anti-apoptosis, Antioxidant effects) MAPK_pathway->Neuroprotection DRD2 DRD2 RARa->DRD2

Taltirelin's Proposed Signaling Cascade

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing neurotrophic effects, drawn from studies on Taltirelin and general neuropharmacology.

Neuronal Viability and Cytotoxicity Assays

These assays are fundamental in determining the protective effects of a compound against neurotoxin-induced cell death.

  • MTT Assay:

    • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates and allow them to adhere.

    • Treatment: Pre-treat cells with various concentrations of the test compound (e.g., Taltirelin) for a specified duration, followed by co-incubation with a neurotoxin (e.g., MPP+ or rotenone).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • LDH Release Assay:

    • Cell Culture and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: Collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Quantification: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released from damaged cells.

Neuronal_Viability_Workflow cluster_culture Cell Culture & Treatment cluster_assay Viability Assessment cluster_quantification Data Analysis start Plate Neuronal Cells treat Treat with Compound +/- Neurotoxin start->treat MTT MTT Assay (Measures metabolic activity) treat->MTT LDH LDH Assay (Measures membrane integrity) treat->LDH absorbance Measure Absorbance MTT->absorbance LDH->absorbance viability Calculate % Cell Viability absorbance->viability

Workflow for Neuronal Viability Assays
Neurite Outgrowth Assay

This assay is used to assess the potential of a compound to promote the growth of neurites, a key aspect of neuronal development and regeneration.

  • Cell Culture: Plate neuronal cells (e.g., PC12 or primary neurons) on a suitable substrate (e.g., collagen-coated plates).

  • Treatment: Treat the cells with the test compound at various concentrations. A positive control, such as Nerve Growth Factor (NGF), is typically included.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

  • Fixation and Staining: Fix the cells and stain them with a neuronal marker (e.g., anti-β-III-tubulin antibody) to visualize the neurites.

  • Imaging and Analysis: Capture images using a microscope and quantify neurite length and branching using specialized software.

Conclusion

Both this compound and Taltirelin hold promise as TRH analogs with therapeutic potential in the central nervous system. However, the available scientific evidence presents a clearer picture for Taltirelin's direct neurotrophic and neuroprotective effects at the preclinical level, with robust quantitative data and a partially elucidated signaling pathway. This compound, on the other hand, has a history of clinical investigation in dementia, but detailed preclinical studies quantifying its direct neurotrophic effects are less accessible. For researchers and drug development professionals, Taltirelin offers a more established foundation for further preclinical investigation into its neuroprotective mechanisms, while the potential of this compound may warrant new preclinical studies to fully characterize its neurotrophic profile and unlock its therapeutic possibilities.

References

Unlocking Long-Term Cognitive Enhancement: A Comparative Analysis of Posatirelin and Other Nootropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparison of Posatirelin, a synthetic thyrotropin-releasing hormone (TRH) analogue, with other prominent cognitive-enhancing agents, namely cholinesterase inhibitors and citicoline. This guide is intended to offer an objective analysis of their long-term cognitive benefits, supported by available experimental data, to inform future research and drug development in the field of cognitive neuroscience.

Executive Summary

The quest for effective treatments to combat cognitive decline associated with neurodegenerative diseases and aging remains a paramount challenge in modern medicine. This compound has emerged as a promising candidate, demonstrating significant improvements in cognitive functions, attention, and motivation in clinical studies.[1] This guide delves into the existing evidence for this compound's long-term cognitive benefits and systematically compares its performance with established and alternative therapies. While quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the qualitative findings and provides a framework for its evaluation against quantitatively assessed comparators.

Comparative Analysis of Cognitive Enhancers

The following tables summarize the long-term cognitive benefits of this compound, cholinesterase inhibitors, and citicoline based on available clinical trial data.

Table 1: this compound - Summary of Long-Term Cognitive Benefits

Cognitive DomainAssessment ToolOutcomeStudy Duration
Intellectual PerformanceGottfries-Bråne-Steen (GBS) ScaleSignificant Improvement vs. Placebo[1]12 weeks
OrientationGottfries-Bråne-Steen (GBS) ScaleSignificant Improvement vs. Placebo[1]12 weeks
MotivationGottfries-Bråne-Steen (GBS) ScaleSignificant Improvement vs. Placebo[1]12 weeks
MemoryGottfries-Bråne-Steen (GBS) ScaleSignificant Improvement vs. Placebo[1]12 weeks
Memory PerformanceRandt Memory Test (Acquisition Score & Memory Index)Significant Improvement vs. Placebo[1]12 weeks
AttentionToulouse-Piéron Attention TestData not specified12 weeks
Overall CognitionRey Memory TestSignificant Difference vs. Placebo3 months

Note: Specific mean scores and standard deviations were not available in the reviewed literature. The term "Significant Improvement" is based on the qualitative reports from the cited studies.

Table 2: Cholinesterase Inhibitors - Summary of Long-Term Cognitive Benefits

Cognitive DomainAssessment ToolOutcome (Mean Change ± SD/CI)Study Duration
General CognitionMini-Mental State Examination (MMSE)Slower decline of 0.13 points/year (95% CI 0.06–0.20) vs. non-users5 years
Mortality RiskN/A27% lower risk of death (HR 0.73, 95% CI 0.69–0.77) vs. non-users5 years

Table 3: Citicoline - Summary of Long-Term Cognitive Benefits

Cognitive DomainAssessment ToolOutcome (Mean Change ± SD)Study Duration
General CognitionMini-Mental State Examination (MMSE)Stable scores (22.4±4 to 22.9±4) in treated group vs. decline of 1.9 points in control group (21.5±6.9 to 19.6±6.3)9 months
General Cognition (in combination with AChEIs and/or memantine)Mini-Mental State Examination (MMSE)+2 point improvement vs. treatment with AChEIs and/or memantine alone12 months

Experimental Protocols

A detailed understanding of the methodologies employed in clinical trials is crucial for the critical appraisal of the evidence.

This compound Clinical Trial Protocol

A multicenter, parallel-group, double-blind, placebo-controlled study was conducted to evaluate the efficacy of this compound in patients with probable vascular or degenerative dementia.

  • Patient Population: Elderly patients diagnosed with probable vascular dementia according to NINDS-AIREN criteria or degenerative dementia.

  • Treatment Regimen: Following a two-week placebo run-in period, patients received daily intramuscular injections of this compound (10 mg/ml) or placebo for 12 weeks.[1]

  • Cognitive Assessments:

    • Gottfries-Bråne-Steen (GBS) Scale: A comprehensive rating scale for dementia syndromes, assessing motor, intellectual, and emotional functions, as well as other characteristic symptoms. The scale is administered through a semi-structured interview with the patient and their caregiver.[2][3]

    • Randt Memory Test: This test assesses various aspects of memory through a series of subtests. It is designed for the longitudinal assessment of mild to moderate memory deficits and has five parallel forms to minimize practice effects.[4][5]

    • Rey Memory Test: This test evaluates verbal learning and memory.

Cholinesterase Inhibitors Long-Term Study Protocol

A large longitudinal national dementia cohort study was conducted to assess the long-term effects of cholinesterase inhibitors.

  • Patient Population: Patients with a diagnosis of Alzheimer's disease.

  • Treatment Regimen: Patients were categorized as users or non-users of cholinesterase inhibitors.

  • Cognitive Assessment:

    • Mini-Mental State Examination (MMSE): A widely used 30-point questionnaire to screen for cognitive impairment.

Citicoline Clinical Trial Protocol

An open-label, randomized, parallel study was conducted to assess the efficacy of citicoline in patients with mild vascular cognitive impairment.

  • Patient Population: Patients aged at least 65 years with subjective memory complaints and an MMSE score of not less than 21, with neuroradiological evidence of brain vascular lesions.

  • Treatment Regimen: Patients received oral citicoline (1000 mg/day) for 9 months.

  • Cognitive Assessment:

    • Mini-Mental State Examination (MMSE): Administered at baseline, 3 months, and 9 months.

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological mechanisms is fundamental to drug development and a key aspect of this comparative guide.

This compound Signaling Pathway

This compound, as a TRH analogue, is believed to exert its effects through the TRH receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the TRH receptor is expected to initiate a cascade of intracellular events, primarily through the Gq/11 protein pathway.[6][7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] These second messengers then trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively.[6] These events are thought to underlie the observed cholinergic, catecholaminergic, and neurotrophic effects of this compound.

Posatirelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound TRHR TRH Receptor (GPCR) This compound->TRHR Binds Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Effects: - Cholinergic Modulation - Catecholaminergic Modulation - Neurotrophic Effects Ca_release->Downstream PKC->Downstream

Caption: this compound's proposed signaling cascade via the TRH receptor.

Cholinesterase Inhibitors Mechanism of Action

Cholinesterase inhibitors function by blocking the action of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in conditions like Alzheimer's disease.

Cholinesterase_Inhibitor_Mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor Binds to & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh into ChEI Cholinesterase Inhibitor ChEI->AChE Inhibits

Caption: Mechanism of action of cholinesterase inhibitors.

Citicoline Mechanism of Action

Citicoline is a precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes. It is also a source of choline for the synthesis of acetylcholine. Its mechanism is thought to involve both structural support for neurons and enhancement of neurotransmission.

Citicoline_Mechanism cluster_synthesis Biosynthesis Pathways cluster_effects Cellular Effects Citicoline Citicoline Choline Choline Citicoline->Choline Phosphatidylcholine Phosphatidylcholine Citicoline->Phosphatidylcholine Acetylcholine Acetylcholine Choline->Acetylcholine Membrane_Repair Neuronal Membrane Repair & Integrity Phosphatidylcholine->Membrane_Repair Neurotransmission Enhanced Neurotransmission Acetylcholine->Neurotransmission

References

A Comparative Analysis of the Safety Profiles of TRH Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of Thyrotropin-Releasing Hormone (TRH) and its analogues. The information is compiled from preclinical and clinical studies to support informed decisions in therapeutic development.

This guide summarizes available quantitative data on adverse events, details common experimental protocols for safety assessment, and visualizes the key signaling pathways involved in the action of TRH and its analogues.

Comparative Safety Data of TRH Analogues

The safety profiles of TRH (Protirelin) and its analogues vary, with newer compounds often engineered for improved specificity and reduced side effects. The following table summarizes the reported adverse events and their frequencies from clinical trials. Data for some analogues are limited due to their earlier stage of development or discontinuation.

AnalogueCommon Adverse EventsIncidenceSerious Adverse EventsNotes
Protirelin (TRH) Nausea, flushing, dizziness, headache, urinary urgency, unpleasant taste, transient blood pressure changes.[1][2]~50% of patients experience one or more side effects.[2]Rare, but may include severe headache, loss of consciousness, and chest tightness.[2]Side effects are generally mild and transient, lasting only a few minutes.[2]
Taltirelin Nausea, vomiting, dizziness, headache, fatigue, mood changes (anxiety, irritability).[3]Not specified in available literature.Rare, but may include cardiovascular effects such as changes in heart rate or blood pressure.[3]Generally considered to have a better safety profile than TRH, with fewer endocrine-related side effects.
Montirelin Neuropsychiatric events (anxiety, sleep disturbance, depression).[4]Not specified in available literature.Rare, but Churg-Strauss syndrome has been reported in association with montelukast, a different type of drug that shares some mechanistic aspects.[4]Data is limited and primarily from studies on montelukast, which is not a direct TRH analogue but provides some comparative insights into related pathways.
DN-1417 Body shaking.[5]Not specified in available literature.Not specified in available literature.Primarily studied in preclinical models.
MK-771 Body shaking.[5]Not specified in available literature.Not specified in available literature.Primarily studied in preclinical models.
CG-3509 Data not available.Data not available.Data not available.
RX-77368 Data not available.Data not available.Data not available.

Experimental Protocols for Safety Assessment

The safety evaluation of TRH analogues follows a standard drug development pathway, encompassing preclinical and clinical studies.

Preclinical Safety Evaluation

Preclinical studies are essential to determine the basic toxicological profile of a TRH analogue before human trials.

  • Acute Toxicity Studies: These studies involve the administration of a single high dose of the analogue to two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. For example, acute toxicity studies of taltirelin in mice, rats, and dogs have been conducted to establish its initial safety profile.[6]

  • Repeated-Dose Toxicity Studies: Animals are administered the TRH analogue daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term effects and to identify any cumulative toxicity.

  • Safety Pharmacology Studies: These studies investigate the effects of the analogue on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity and Carcinogenicity Studies: In vitro and in vivo assays are conducted to assess the potential of the analogue to cause genetic mutations or cancer.

  • Reproductive and Developmental Toxicity Studies: These studies evaluate the potential adverse effects of the analogue on fertility, embryonic development, and postnatal development. Fertility studies for taltirelin, for instance, have been performed in rats.[7]

Clinical Safety Evaluation

Clinical trials in humans are conducted in phases to further evaluate the safety and efficacy of a TRH analogue.

  • Phase I: The analogue is administered to a small group of healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. Dose escalation studies are common in this phase to determine the safe dosage range.

  • Phase II: The analogue is given to a larger group of patients with the target condition to evaluate its efficacy and to further assess its safety.

  • Phase III: Large-scale, multicenter trials are conducted to confirm the efficacy, monitor side effects, and compare the analogue to existing treatments.

  • Phase IV (Post-marketing surveillance): After a drug is approved and marketed, ongoing monitoring is crucial to detect any rare or long-term adverse effects.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

TRH Receptor Signaling Pathway

TRH and its analogues exert their effects by binding to TRH receptors (TRH-R), which are G protein-coupled receptors (GPCRs). The primary signaling cascade involves the Gq/11 protein pathway.

TRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TRH TRH or Analogue TRH_R TRH Receptor (GPCR) TRH->TRH_R Binds to Gq11 Gq/11 Protein TRH_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK Pathway PKC->MAPK Activates Cellular_Response Cellular Response (e.g., TSH release) MAPK->Cellular_Response Leads to

Caption: TRH Receptor Signaling Cascade via the Gq/11 Pathway.

General Experimental Workflow for Preclinical Safety Assessment

The following diagram illustrates a typical workflow for the preclinical safety and toxicity testing of a novel TRH analogue.

Preclinical_Safety_Workflow cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Reporting Analogue Novel TRH Analogue Receptor_Binding Receptor Binding Assays Analogue->Receptor_Binding Genotoxicity Genotoxicity Assays Analogue->Genotoxicity Acute_Tox Acute Toxicity (Rodent & Non-rodent) Receptor_Binding->Acute_Tox Genotoxicity->Acute_Tox Repeated_Dose_Tox Repeated-Dose Toxicity Acute_Tox->Repeated_Dose_Tox Safety_Pharm Safety Pharmacology (CV, CNS, Resp) Repeated_Dose_Tox->Safety_Pharm Repro_Tox Reproductive Toxicology Safety_Pharm->Repro_Tox Data_Analysis Toxicokinetic & Pathology Analysis Repro_Tox->Data_Analysis IND_Submission Investigational New Drug (IND) Application Submission Data_Analysis->IND_Submission

Caption: A Generalized Workflow for Preclinical Safety Assessment of TRH Analogues.

References

Cross-Study Validation of Posatirelin's Efficacy in Vascular Dementia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Posatirelin's efficacy in the treatment of vascular dementia against other therapeutic alternatives. The information is compiled from a review of existing clinical trial data and pharmacological studies to support research and development in this critical area.

Comparative Efficacy Data

The following tables summarize the quantitative data from clinical trials of this compound and its alternatives in patients with vascular dementia. It is important to note that direct cross-study comparisons are challenging due to variations in study populations and the specific outcome measures used.

Table 1: Efficacy of this compound in Vascular Dementia

TreatmentAssessment ScaleOutcomeQuantitative Data
This compound (10 mg/ml, IM, daily for 12 weeks) vs. PlaceboGottfries-Bråne-Steen (GBS) Rating ScaleSignificant improvement in intellectual performance, orientation, motivation, and memory.[1]Specific mean change scores, SD, and p-values are not available in the reviewed literature.
Randt Memory TestSignificant improvement in memory performance (acquisition score and memory index).[1]Specific mean change scores, SD, and p-values are not available in the reviewed literature.
Toulouse-Piéron Attention TestImprovement in attention.[1]Specific quantitative data is not available in the reviewed literature.
This compound (IM, daily for 3 months) vs. PlaceboGottfries-Bråne-Steen (GBS) Rating ScaleSignificant differences between treatment groups.[2]Specific mean change scores and p-values are not detailed in the available abstracts.
Rey Memory TestSignificant differences between treatment groups.[2]Specific quantitative data is not available in the reviewed literature.

Table 2: Efficacy of Alternative Treatments in Vascular Dementia

TreatmentAssessment ScaleOutcomeQuantitative Data
Donepezil (5 mg/day for 24 weeks) vs. PlaceboAlzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)Significant improvement in cognition.Mean change from baseline: -1.90 (p=0.001)[3]
Donepezil (10 mg/day for 24 weeks) vs. PlaceboAlzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)Significant improvement in cognition.Mean change from baseline: -2.33 (p<0.001)[3]
Galantamine (24 mg/day for 6 months) vs. PlaceboAlzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)Greater efficacy than placebo on cognition.Treatment effect: 2.7 points (p<0.0001)[4]
Rivastigmine (3-12 mg/day for 24 weeks) vs. PlaceboVascular Dementia Assessment Scale (VADAS)Statistically significant advantage in cognitive response.Mean difference in change from baseline: -1.3 (p=0.05)[5][6]
Mini-Mental State Examination (MMSE)Statistically significant advantage in cognitive response.Mean difference in change from baseline: 0.6 (p=0.02)[5][6]
Memantine (20 mg/day for 28 weeks) vs. PlaceboGottfries-Bråne-Steen (GBS) Rating Scale - Intellectual Function SubscoreStatistically significant difference favoring memantine.[7][8]p=0.04[7][8]
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)Improvement in memantine group vs. deterioration in placebo.Difference of 2.0 points (95% CI, 0.49 to 3.60)[7]
Mini-Mental State Examination (MMSE)Significant improvement with memantine vs. deterioration with placebo.p=0.003[7]

Experimental Protocols

This compound Clinical Trial Methodology

A representative experimental design for this compound efficacy studies in vascular dementia is a multicentre, parallel-group, double-blind, placebo-controlled trial.[1][2]

  • Patient Population: Patients diagnosed with probable vascular dementia according to the National Institute of Neurological Disorders and Stroke and Association Internationale pour la Recherche et l'Enseignement en Neurosciences (NINDS-AIREN) criteria.

  • Study Phases:

    • Run-in Phase: A two-week period where all patients receive a placebo administered orally once daily.[1][2]

    • Treatment Phase: A 12-week or 3-month period of intramuscular treatment with either this compound (10 mg/ml) or a placebo, administered once daily.[1][2]

    • Follow-up Phase: A one-month withdrawal period to assess the persistence of any therapeutic effects.[1]

  • Efficacy Assessment:

    • Primary Outcome Measures: Gottfries-Bråne-Steen (GBS) Rating Scale for dementia.[1][2]

    • Secondary Outcome Measures: Randt Memory Test, Toulouse-Piéron Attention Test, and Rey Memory Test.[1][2]

  • Statistical Analysis: Data are typically evaluated using analysis of variance and covariance.[1]

Assessment Tools
  • Gottfries-Bråne-Steen (GBS) Rating Scale: A comprehensive scale that assesses the severity of dementia based on a semi-structured interview, covering intellectual, emotional, and activities of daily living domains.

  • Randt Memory Test: This test evaluates verbal and non-verbal memory, including acquisition, recall, and recognition.

  • Toulouse-Piéron Attention Test: A cancellation test designed to measure sustained attention and concentration.

  • Rey Memory Test: This test assesses verbal learning and memory.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound

This compound is a synthetic analog of Thyrotropin-Releasing Hormone (TRH) and is believed to exert its neuroprotective and cognitive-enhancing effects through multiple pathways. As a TRH analog, it likely interacts with TRH receptors, which are G protein-coupled receptors. The diagram below illustrates a potential signaling cascade.

Posatirelin_Signaling_Pathway This compound This compound TRH_R TRH Receptor (Gq/11-coupled) This compound->TRH_R PLC Phospholipase C-β (PLCβ) TRH_R->PLC Cholinergic_Modulation Cholinergic System Modulation TRH_R->Cholinergic_Modulation Monoaminergic_Modulation Monoaminergic System Modulation TRH_R->Monoaminergic_Modulation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Neuroprotection Neuroprotection (Anti-apoptotic effects, Modulation of Glutamate Toxicity) MAPK_pathway->Neuroprotection Neurotrophic_Effects Neurotrophic Effects MAPK_pathway->Neurotrophic_Effects

Caption: Proposed signaling pathway for this compound in neurons.

Experimental Workflow for a this compound Clinical Trial

The following diagram outlines the typical workflow of a clinical trial designed to assess the efficacy of this compound in vascular dementia.

Posatirelin_Trial_Workflow Screening Patient Screening (NINDS-AIREN criteria) Run_in 2-Week Placebo Run-in Screening->Run_in Randomization Randomization Run_in->Randomization Treatment_Group This compound Treatment (12 Weeks, IM) Randomization->Treatment_Group Group A Placebo_Group Placebo Treatment (12 Weeks, IM) Randomization->Placebo_Group Group B Efficacy_Assessment Efficacy Assessment (GBS, Randt, Toulouse-Piéron, Rey) Treatment_Group->Efficacy_Assessment Placebo_Group->Efficacy_Assessment Follow_up 1-Month Follow-up (Withdrawal) Efficacy_Assessment->Follow_up Final_Assessment Final Efficacy Assessment Follow_up->Final_Assessment Data_Analysis Data Analysis (ANOVA, ANCOVA) Final_Assessment->Data_Analysis

Caption: Typical experimental workflow for a this compound clinical trial.

References

Posatirelin in Dementia: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Posatirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has been investigated for its potential therapeutic effects in dementia, including Alzheimer's disease and vascular dementia. This guide provides a meta-analysis of available clinical trial data, comparing this compound's performance and elucidating its mechanism of action.

Performance Comparison

Clinical studies have evaluated the efficacy of this compound against both placebo and active comparators. The primary measures of efficacy in these trials were the Gottfries-Bråne-Steen (GBS) Rating Scale, which assesses the severity of dementia symptoms, and the Rey Memory Test, a measure of cognitive function.

A multicenter, double-blind, controlled study involving 360 elderly patients with Alzheimer's disease or vascular dementia demonstrated that intramuscular administration of this compound for three months resulted in significant improvements in both the GBS Rating Scale and the Rey Memory Test compared to placebo.[1][2][3] Another multicenter, double-blind study focused on vascular dementia showed that patients treated with this compound had significant improvements in intellectual performance, orientation, motivation, and memory, as assessed by the GBS scale and the Randt Memory Test, when compared to a control group.[4]

In a comparative trial with citicoline and ascorbic acid in patients with late-onset Alzheimer's disease, this compound treatment for three months led to significant improvements in GBS subscale scores related to intellectual and emotional impairments, orientation, memory, and activities of daily living when compared to both citicoline and ascorbic acid groups.[5]

While direct head-to-head trials with current standard-of-care treatments for dementia are lacking, the available data suggests this compound's potential as a cognitive-enhancing agent. For context, studies on other compounds, such as phosphatidylserine, have not always shown significant improvements on the GBS dementia rating scale.[6] Citicoline, used as a comparator in one of the this compound trials, has shown some positive effects on cognitive function in other studies, although the overall quality of evidence has been noted as poor with a risk of bias.[7][8]

Table 1: Summary of this compound Clinical Trial Efficacy Data

Trial Identifier/ReferenceConditionComparator(s)Primary Outcome MeasuresKey Findings
Gasbarrini G, et al. (1997)[1][2][3]Alzheimer's Disease & Vascular DementiaPlaceboGBS Rating Scale, Rey Memory TestStatistically significant improvement in both GBS and Rey Memory Test scores for the this compound group compared to placebo.
Parnetti L, et al. (1996)[4]Vascular DementiaPlaceboGBS Rating Scale, Randt Memory Test, Toulouse-Piéron Attention TestSignificant improvement in intellectual performance, orientation, motivation, and memory in the this compound group.
Parnetti L, et al. (1995)[5]Late-Onset Alzheimer's DiseaseCiticoline, Ascorbic AcidGBS Rating ScaleSignificant improvement in GBS subscale scores for this compound compared to both citicoline and ascorbic acid.

Mechanism of Action & Signaling Pathway

This compound is a synthetic tripeptide that acts as an analog of the naturally occurring thyrotropin-releasing hormone (TRH).[5] Its therapeutic effects are believed to stem from its modulatory activity on cholinergic and monoaminergic (catecholaminergic) systems, as well as its neurotrophic properties.[4][5]

As a TRH analog, this compound binds to and activates TRH receptors, which are G protein-coupled receptors (GPCRs).[1][9] The activation of the TRH receptor primarily involves the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[10][11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10]

IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10] This signaling cascade can lead to various downstream effects, including the modulation of neurotransmitter release. The cholinergic and catecholaminergic effects of this compound are thought to be mediated through this pathway, influencing the release of acetylcholine and dopamine.[12][13][14][15]

Posatirelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (TRH Analog) TRHR TRH Receptor (GPCR) This compound->TRHR Binds to Gq11 Gq/11 Protein TRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neurotransmitter Modulation of Acetylcholine & Dopamine Release Ca2->Neurotransmitter PKC->Neurotransmitter

Caption: this compound's intracellular signaling cascade. (Within 100 characters)

Experimental Protocols

The clinical trials of this compound utilized standardized and validated assessment tools to measure efficacy and safety.

Efficacy Assessment
  • Gottfries-Bråne-Steen (GBS) Rating Scale: This is a comprehensive rating scale used to assess the severity of dementia. It covers various aspects including intellectual and motor functions, emotional responses, and symptoms characteristic of dementia. The scale is administered by a trained clinician based on an interview with the patient and caregiver.[4][5]

  • Rey Memory Test (or Rey's 15-Item Visual Memory Test): This test is used to evaluate visual memory and can also be used to detect non-credible memory complaints.[1][16][17][18][19] The patient is shown a card with 15 items for a short period and then asked to recall as many items as possible.

  • Randt Memory Test: This is another tool used to assess memory function.[4]

  • Toulouse-Piéron Attention Test: This test measures attention and concentration.[4]

Study Design

The pivotal studies were multicenter, double-blind, and controlled.[1][4][5] A typical trial design involved a run-in phase with a placebo, followed by a treatment period where patients received either this compound (commonly administered intramuscularly) or the comparator (placebo or active drug) for a specified duration, often around 12 weeks.[1][4] Safety and tolerability were monitored throughout the studies by recording adverse events, vital signs, and laboratory tests.[1]

Posatirelin_Trial_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization & Treatment cluster_assessment Assessment cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Alzheimer's or Vascular Dementia) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Recruitment->Inclusion_Exclusion Run_in 2-Week Placebo Run-in Inclusion_Exclusion->Run_in Yes Randomization Randomization Run_in->Randomization Posatirelin_Group This compound Group (Intramuscular Injection) Randomization->Posatirelin_Group Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Treatment_Period 12-Week Treatment Period Posatirelin_Group->Treatment_Period Control_Group->Treatment_Period Efficacy_Assessment Efficacy Assessment (GBS Scale, Rey Memory Test) Treatment_Period->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Vitals) Treatment_Period->Safety_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Generalized workflow of this compound clinical trials. (Within 100 characters)

Safety and Tolerability

Across the reviewed studies, this compound was reported to be well-tolerated. In the large multicenter trial, the incidence of adverse events in the this compound group was 7.3%.[1][2][3] No significant differences in safety variables were observed between the treatment groups.[1]

Conclusion

The available clinical trial data suggests that this compound may offer benefits in improving cognitive and functional abilities in patients with degenerative and vascular dementia. Its mechanism of action as a TRH analog, modulating key neurotransmitter systems, provides a plausible basis for these effects. However, the existing data is based on a limited number of trials, and further research, including direct comparisons with current first-line treatments, would be necessary to fully establish its place in the therapeutic landscape for dementia.

References

Posatirelin vs. Standard of Care: A Comparative Analysis for Dementia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Posatirelin, an investigational thyrotropin-releasing hormone (TRH) analogue, with established standard-of-care treatments for dementia. The following sections present a comprehensive overview of their respective performance based on available clinical trial data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Data Presentation: A Head-to-Head Look at Efficacy

The following table summarizes the performance of this compound and standard dementia treatments in clinical trials. It is important to note that the primary outcome measures used in the this compound trials (Gottfries-Bråne-Steen Rating Scale) differ from those in the trials for currently approved drugs (Alzheimer's Disease Assessment Scale-Cognitive Subscale), making a direct comparison of the magnitude of effect challenging.

TreatmentDementia TypePrimary Efficacy EndpointDosageTrial DurationKey Efficacy ResultsAdverse Events
This compound Degenerative & Vascular DementiaGottfries-Bråne-Steen (GBS) Rating Scale10 mg/day (intramuscular)3 monthsStatistically significant improvement in GBS total score (p=0.009 in per-protocol analysis; p<0.001 in intent-to-treat analysis)[1].Incidence of 7.3% in the this compound group[1].
Donepezil Mild to Moderate Alzheimer's DiseaseAlzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)5-10 mg/day24 weeksMean improvement of 2.8 to 3.1 points on the ADAS-Cog compared to placebo.N/A
Rivastigmine Mild to Moderate Alzheimer's DiseaseAlzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)6-12 mg/day26 weeksStatistically significant improvement on ADAS-Cog compared to placebo.N/A
Galantamine Mild to Moderate Alzheimer's DiseaseAlzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)16-24 mg/day5 monthsMean improvement of 3.3 to 3.6 points on the ADAS-Cog compared to placebo.N/A
Memantine Moderate to Severe Alzheimer's DiseaseAlzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)20 mg/day28 weeksMean improvement of 0.4 points on the ADAS-Cog compared to a 1.6-point decline in the placebo group[1].N/A

Experimental Protocols: A Closer Look at the Studies

This compound Clinical Trial Methodology

The clinical trials for this compound were designed as multicenter, double-blind, placebo-controlled studies.

  • Patient Population: The studies enrolled elderly patients diagnosed with either degenerative (Alzheimer's type) or vascular dementia. The diagnostic criteria used were the National Institute of Neurological and Communicative Disorders and Stroke/Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) for Alzheimer's disease and the National Institute of Neurological Disorders and Stroke/Association Internationale pour la Recherche et l'Enseignement en Neurosciences (NINDS-AIREN) for vascular dementia[2].

  • Treatment Regimen: Following a two-week placebo run-in period, patients were randomized to receive either 10 mg of this compound or a placebo, administered intramuscularly once daily for a duration of three months[2][3].

  • Efficacy Assessment: The primary measure of efficacy was the Gottfries-Bråne-Steen (GBS) Rating Scale, a comprehensive instrument that assesses various aspects of dementia, including intellectual function, emotional function, and activities of daily living. The Rey Memory Test was used as a secondary outcome measure to evaluate memory function[2][3].

  • Statistical Analysis: The data from these trials were analyzed using both per-protocol and intent-to-treat approaches to assess the robustness of the findings[1].

Standard Dementia Treatment Clinical Trial Methodology (General Overview)

Clinical trials for the currently approved dementia treatments, such as acetylcholinesterase inhibitors and memantine, have followed a similar rigorous, double-blind, placebo-controlled design.

  • Patient Population: These trials typically enroll patients with a diagnosis of probable Alzheimer's disease of a specific severity (e.g., mild-to-moderate or moderate-to-severe), as defined by standardized criteria like the NINCDS-ADRDA and a baseline score on the Mini-Mental State Examination (MMSE).

  • Treatment Regimen: Patients are randomized to receive either the active drug at a specified dose or a placebo for a period typically ranging from 24 to 28 weeks.

  • Efficacy Assessment: The most common primary efficacy endpoint in these trials is the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). This is a validated tool for assessing the severity of cognitive symptoms in Alzheimer's disease.

  • Statistical Analysis: The primary analysis usually involves comparing the change from baseline in the ADAS-Cog score between the treatment and placebo groups.

Mandatory Visualizations

Signaling Pathways of this compound

This compound, as an analogue of thyrotropin-releasing hormone (TRH), is believed to exert its neurotrophic and cognitive-enhancing effects through the activation of TRH receptors in the central nervous system. The diagram below illustrates the putative signaling cascade initiated by this compound binding.

Posatirelin_Signaling_Pathway This compound This compound TRHR TRH Receptor (Gq/11-coupled) This compound->TRHR Binds to PLC Phospholipase C (PLC) TRHR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates Cholinergic_effects Cholinergic & Catecholaminergic Modulation PKC->Cholinergic_effects Modulates Neurotrophic_effects Neurotrophic Effects (e.g., Neuronal Survival, Synaptic Plasticity) MAPK_pathway->Neurotrophic_effects Leads to Posatirelin_Trial_Workflow Screening Patient Screening (NINCDS-ADRDA or NINDS-AIREN criteria) Placebo_Run_in 2-Week Placebo Run-in Screening->Placebo_Run_in Baseline_Assessment Baseline Assessment (GBS, Rey Memory Test) Placebo_Run_in->Baseline_Assessment Randomization Randomization Treatment_Arm 3-Month Treatment: This compound (10 mg/day IM) Randomization->Treatment_Arm Placebo_Arm 3-Month Treatment: Placebo IM Randomization->Placebo_Arm Follow_up_Assessment Follow-up Assessments (e.g., Day 45, Day 90) Treatment_Arm->Follow_up_Assessment Placebo_Arm->Follow_up_Assessment Baseline_Assessment->Randomization Final_Analysis Data Analysis (Per-protocol & Intent-to-treat) Follow_up_Assessment->Final_Analysis

References

Safety Operating Guide

Proper Disposal of Posatirelin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of Posatirelin, an investigational compound. Researchers, scientists, and drug development professionals are advised to follow these procedural steps to ensure safety and compliance with regulatory standards. As an investigational substance, a comprehensive Safety Data Sheet (SDS) may not always be readily available. Therefore, a conservative approach, treating the compound as potentially hazardous, is mandatory.

Pre-Disposal Safety and Information Checklist

Prior to handling and disposal of this compound, it is crucial to gather essential information. The following table outlines the necessary data points and the primary sources for this information.

Data PointDescriptionPrimary Source(s)
Safety Data Sheet (SDS) A comprehensive document containing information on potential hazards (health, fire, reactivity, environmental) and safe handling, storage, and disposal procedures.Drug Sponsor (e.g., Pfizer), Compound Supplier
Hazard Classification Determination if the compound is hazardous under the Resource Conservation and Recovery Act (RCRA), a controlled substance, or possesses other hazardous characteristics (e.g., cytotoxic, genotoxic).Environmental Health and Safety (EHS) Department, Drug Sponsor
Institutional Disposal Policy Your organization's specific procedures for chemical and pharmaceutical waste disposal.Institutional Biosafety Committee (IBC), EHS Department
Personal Protective Equipment (PPE) Required PPE for safe handling of the compound.SDS, EHS Department

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure assumes that a specific SDS is not available and therefore mandates the highest level of precaution.

1. Initial Assessment and Information Gathering:

  • Attempt to obtain the Safety Data Sheet (SDS) for this compound from the drug sponsor or supplier.
  • Contact your institution's Environmental Health and Safety (EHS) department to inform them of your intent to dispose of an investigational compound.
  • Provide the EHS department with all available information on this compound, including its chemical name, structure (Oligopeptide, C17H28N4O4)[1], and any known biological effects.

2. Hazard Determination (in consultation with EHS):

  • In the absence of an SDS, assume this compound is a hazardous chemical.
  • The EHS department will guide you in determining if it meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA).

3. Segregation and Labeling:

  • Segregate this compound waste from other laboratory waste streams.
  • Use a designated, leak-proof, and clearly labeled hazardous waste container.
  • The label should include:
  • "Hazardous Waste"
  • The chemical name: "this compound"
  • The date accumulation started.
  • The specific hazard (e.g., "Potentially Toxic," "Caution: Investigational Drug").

4. Personal Protective Equipment (PPE):

  • At a minimum, wear the following PPE when handling this compound waste:
  • Safety goggles
  • A lab coat
  • Nitrile gloves (or other chemically resistant gloves as recommended by your EHS department).

5. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated, secure area, away from incompatible chemicals.
  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

6. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
  • Do not dispose of this compound down the drain or in the regular trash.
  • All disposal must be conducted by a licensed hazardous waste vendor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Intent to Dispose of this compound sds_check Is the Safety Data Sheet (SDS) available? start->sds_check contact_ehs Contact Environmental Health & Safety (EHS) sds_check->contact_ehs No sds_check->contact_ehs Yes contact_sponsor Contact Drug Sponsor to Obtain SDS contact_sponsor->contact_ehs hazard_id EHS Assists in Hazard Identification contact_ehs->hazard_id is_hazardous Is it RCRA Hazardous Waste? hazard_id->is_hazardous non_hazardous_disposal Follow Institutional Policy for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Waste Protocol is_hazardous->hazardous_disposal Yes end End: Proper Disposal Complete non_hazardous_disposal->end segregate Segregate and Label as Hazardous Waste hazardous_disposal->segregate ppe Use Appropriate PPE segregate->ppe store Store in Designated Secure Area ppe->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup ehs_pickup->end

Caption: Decision-making workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific policies and your Environmental Health and Safety department before disposing of any chemical waste.

References

Essential Safety and Operational Guide for Handling Posatirelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Posatirelin, a thyrotropin-releasing hormone (TRH) analog. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities.

Personal Protective Equipment (PPE)

Given that this compound is a potent peptide hormone analog, stringent adherence to safety protocols is paramount. The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for potent peptide compounds.

PPE CategoryRecommended Equipment
Hand Protection Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles or safety glasses with side shields should be worn at all times.
Body Protection A fully buttoned laboratory coat, preferably disposable, should be worn.
Respiratory Protection For procedures that may generate aerosols or dust, a fit-tested N95 respirator or higher is recommended. Work should be conducted in a certified chemical fume hood or biological safety cabinet.

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and prevent contamination.

G Figure 1: this compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don appropriate PPE prep_area Prepare handling area in a fume hood prep_ppe->prep_area prep_reagent Reconstitute this compound prep_area->prep_reagent handling_weigh Weighing and aliquoting prep_reagent->handling_weigh handling_exp Experimental use handling_weigh->handling_exp disposal_ppe Remove and dispose of outer gloves handling_exp->disposal_ppe disposal_waste Dispose of contaminated materials in hazardous waste disposal_ppe->disposal_waste disposal_sharps Dispose of sharps in designated containers disposal_waste->disposal_sharps disposal_cleanup Decontaminate work surfaces disposal_sharps->disposal_cleanup disposal_final_ppe Remove and dispose of all PPE disposal_cleanup->disposal_final_ppe

Caption: Figure 1: A stepwise workflow for the safe handling and disposal of this compound.

This compound (TRH Analog) Signaling Pathway

This compound, as a TRH analog, is expected to exert its biological effects by binding to and activating TRH receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway. The activation of this pathway leads to a cascade of intracellular events, ultimately resulting in a physiological response.

G Figure 2: this compound (TRH Analog) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (TRH Analog) trh_receptor TRH Receptor This compound->trh_receptor Binds to gq11 Gq/11 Protein trh_receptor->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates response Cellular Response pkc->response Leads to

Caption: Figure 2: The signaling cascade initiated by this compound binding to the TRH receptor.

Detailed Operational and Disposal Plan

1. Preparation:

  • Personal Protective Equipment (PPE): Before handling this compound, all personnel must don the appropriate PPE as outlined in the table above. This includes double gloves, a lab coat, and eye protection.

  • Work Area Preparation: All work with this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.

  • Reagent Preparation: When reconstituting lyophilized this compound, use a safety needle and syringe. Point the needle away from yourself and others.

2. Handling:

  • Weighing and Aliquoting: If weighing the solid form, do so in a containment balance enclosure or a fume hood. Prepare aliquots of the reconstituted solution to avoid repeated freeze-thaw cycles.

  • Experimental Use: During experimental procedures, handle all solutions containing this compound with care to avoid splashes and aerosol generation.

3. Disposal:

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered hazardous waste.

  • Waste Segregation: Dispose of solid waste (gloves, bench paper, etc.) in a clearly labeled hazardous waste container. Liquid waste should be collected in a separate, sealed, and labeled hazardous waste container.

  • Sharps: All needles and other sharps must be disposed of in a designated sharps container.

  • Decontamination: After completing work, thoroughly decontaminate the work area with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory disinfectant).

  • Final PPE Removal: Remove and dispose of all PPE in the designated hazardous waste container before leaving the work area. Wash hands thoroughly with soap and water.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Posatirelin
Reactant of Route 2
Reactant of Route 2
Posatirelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.